4-Hydroxy-2-methylbenzenesulfonic acid ammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H11NO4S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azane;4-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
TUYNXTXPNQDMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)O.N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt. This document outlines the logical workflow, from synthesis to spectroscopic analysis, and presents predicted data to illustrate the elucidation process.
Introduction
4-Hydroxy-2-methylbenzenesulfonic acid and its salts are aromatic sulfonic acid derivatives. Aromatic sulfonic acids are a class of organic compounds that find applications in various fields, including as intermediates in the synthesis of dyes, pharmaceuticals, and detergents. The ammonium salt of 4-hydroxy-2-methylbenzenesulfonic acid (CAS No. 2742982-16-5) is of interest for its potential applications in organic synthesis and material science.[1][2][3] Accurate structure elucidation is paramount to understanding its chemical properties and potential applications. This guide details the necessary steps and analytical techniques to confirm the molecular structure of this compound.
Logical Workflow for Structure Elucidation
The structural confirmation of a synthesized chemical entity like this compound salt follows a systematic workflow. This process begins with the synthesis of the target molecule, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its identity and purity.
Caption: Workflow for the synthesis and structural elucidation of this compound salt.
Predicted Physicochemical Properties and Spectroscopic Data
Due to the limited availability of experimental data in public literature, the following tables present the predicted physicochemical properties and spectroscopic data for this compound salt. These predictions are based on the known structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2742982-16-5 | [1][2] |
| Molecular Formula | C₇H₁₁NO₄S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in water |
Table 2: Predicted ¹H NMR Spectral Data (D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 (aromatic) |
| ~6.8 | d | 1H | H-5 (aromatic) |
| ~6.7 | s | 1H | H-3 (aromatic) |
| ~2.2 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-4 (C-OH) |
| ~138 | C-2 (C-CH₃) |
| ~130 | C-1 (C-SO₃⁻) |
| ~128 | C-6 |
| ~118 | C-5 |
| ~115 | C-3 |
| ~20 | -CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H (phenol) | Stretching |
| 3200-3000 | N-H (ammonium) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (methyl) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1450 | N-H (ammonium) | Bending |
| ~1200, ~1040 | S=O (sulfonate) | Asymmetric & Symmetric Stretching |
Table 5: Predicted Mass Spectrometry Data (ESI-)
| m/z | Ion |
| 187.02 | [M-H]⁻ (anion) |
| 107.05 | [M-H-SO₃]⁻ |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound salt.
Synthesis of this compound Salt
This procedure is adapted from the known synthesis of the corresponding sodium salt.[4]
Materials:
-
m-Cresol
-
Concentrated sulfuric acid (98%)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 g (0.46 mol) of m-cresol to 35 mL of concentrated sulfuric acid.
-
Heat the reaction mixture to 100°C and maintain this temperature for 12-16 hours with continuous stirring.
-
After cooling to room temperature, slowly and carefully dilute the reaction mixture with 200 mL of deionized water.
-
Neutralize the acidic solution by the dropwise addition of ammonium hydroxide solution until a pH of 7 is achieved. The neutralization should be performed in an ice bath to control the exothermic reaction.
-
Wash the resulting aqueous solution with ethyl acetate (3 x 100 mL) to remove any unreacted m-cresol.
-
Concentrate the aqueous phase under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield purified this compound salt.
-
Dry the crystals under vacuum.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterium oxide (D₂O).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the purified product.
-
Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
4.2.3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) mass spectrometry in negative ion mode.
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water) and infuse it into the mass spectrometer.
Structure Elucidation from Predicted Data
The confirmation of the structure of this compound salt would proceed by interpreting the obtained spectroscopic data as follows:
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern (doublets and a singlet) would confirm the 1,2,4-substitution pattern. The singlet with an integration of three protons at a higher field would be characteristic of the methyl group. The protons of the ammonium ion would likely exchange with the D₂O solvent and therefore might not be observed.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of the carbon atoms, with the carbon attached to the hydroxyl group appearing at the lowest field in the aromatic region, and the methyl carbon appearing at the highest field.
-
IR Spectroscopy: The IR spectrum would provide crucial information about the functional groups present. The broad absorption band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the phenolic hydroxyl group. The bands around 3200-3000 cm⁻¹ and ~1450 cm⁻¹ would be characteristic of the N-H vibrations of the ammonium cation. The strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ would confirm the presence of the sulfonate group.
-
Mass Spectrometry: In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak at an m/z corresponding to the molecular weight of the anionic part of the molecule (187.02), which is the 4-hydroxy-2-methylbenzenesulfonate ion. Fragmentation of this ion could lead to the loss of SO₃, resulting in a peak at m/z 107.05, corresponding to the deprotonated m-cresol.
By combining the information from these analytical techniques, the chemical structure of this compound salt can be unequivocally confirmed. The predicted data presented in this guide serves as a benchmark for what researchers should expect to observe when analyzing this compound.
References
An In-depth Technical Guide on the Physical Characteristics of Ammonium 4-hydroxy-2-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of Ammonium 4-hydroxy-2-methylbenzenesulfonate. The information is presented to be a valuable resource for laboratory and research applications. This compound is recognized as an impurity of Policresulen, a potent inhibitor of the NS2B/NS3 protease of the Dengue virus (DENV2)[1][2].
Core Physical and Chemical Properties
The fundamental physical and chemical data for Ammonium 4-hydroxy-2-methylbenzenesulfonate are summarized below.
| Property | Value | Source |
| CAS Number | 79093-71-3 | [3][4] |
| Molecular Formula | C₇H₁₁NO₄S or C₇H₈O₄S·NH₃ | [1][3][4][5] |
| Molecular Weight | 205.23 g/mol | [2][3][4] |
| Appearance | White to Off-White Solid | [3][5] |
| Melting Point | 234 °C | [4] |
| Purity | 98% | [5] |
Experimental Protocols
1. Determination of Melting Point:
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity.
-
Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.
-
Methodology:
-
A small, dry sample of Ammonium 4-hydroxy-2-methylbenzenesulfonate is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
HPLC is a standard technique used to determine the purity of a compound by separating it from any impurities.
-
System: A standard HPLC system equipped with a pump, injector, column (e.g., C18), and a UV detector.
-
Methodology:
-
A standard solution of Ammonium 4-hydroxy-2-methylbenzenesulfonate is prepared in a suitable solvent (e.g., methanol or a buffered mobile phase) at a known concentration.
-
The mobile phase, a mixture of solvents like acetonitrile and water with a modifier like formic acid, is prepared and degassed.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A specific volume of the sample solution is injected into the system.
-
The chromatogram is recorded. The area of the peak corresponding to the main compound is compared to the total area of all peaks to calculate the purity percentage.
-
Logical and Relational Diagrams
The following diagrams illustrate the relationships of Ammonium 4-hydroxy-2-methylbenzenesulfonate and a general workflow for its characterization.
Caption: Relationship of the compound to Policresulen and its biological target.
Caption: A conceptual workflow for the physical analysis of a chemical compound.
References
- 1. 4-Hydroxy-2-methylbenzenesulfonic acid ammonium|CAS 0|DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [cymitquimica.com]
- 4. 2-Hydroxy-4-methylbenzenesulfonic acid ammonium salt | 79093-71-3 | EDA09371 [biosynth.com]
- 5. This compound [cymitquimica.com]
Technical Guide: Determination of Molecular Weight for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the determination of the molecular weight of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium (CAS: 2742982-16-5), an impurity of the NS2B/NS3 protease inhibitor, Policresulen.[1] The accurate calculation of molecular weight is a foundational requirement in drug development, enabling precise formulation, dosing calculations, and analytical characterization.
Compound Identification
-
Systematic Name: this compound
-
Structure: This compound is the ammonium salt of 4-hydroxy-2-methylbenzenesulfonic acid.
Data Presentation: Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecular formula. The standard atomic weights used for this calculation are provided below.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |
| Carbon | C | 7 | 12.011[3] | 84.077 |
| Hydrogen | H | 11 | 1.008[4] | 11.088 |
| Nitrogen | N | 1 | 14.007[5][6] | 14.007 |
| Oxygen | O | 4 | 15.999[7][8] | 63.996 |
| Sulfur | S | 1 | 32.06[9] | 32.060 |
| Total | 205.228 |
The calculated molecular weight is 205.228 g/mol , which aligns with the commonly cited value of 205.23 g/mol .[1][2]
Experimental Protocols
Computational Protocol: Theoretical Molecular Weight
The theoretical molecular weight was determined using the following protocol:
-
Formula Determination: The correct molecular formula (C₇H₁₁NO₄S) was established from chemical supplier databases.[1][2]
-
Atomic Weight Aggregation: The standard atomic weight for each element (C, H, N, O, S) was sourced from the International Union of Pure and Applied Chemistry (IUPAC) periodic table values.[3][4][5][6][8][9]
-
Summation: The number of atoms for each element was multiplied by its respective atomic weight.
-
Total Calculation: The subtotals from the previous step were summed to yield the final molecular weight.
Experimental Protocol: Mass Spectrometry (Conceptual)
For experimental verification, high-resolution mass spectrometry (HRMS) is the preferred method. A generalized protocol is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight, TOF).
-
Data Interpretation: The resulting spectrum will show a peak corresponding to the molecular ion. The precise mass measured is compared against the calculated theoretical mass to confirm identity and purity.
Visualization
The following diagram illustrates the logical workflow for calculating the compound's molecular weight from its constituent elemental masses.
Caption: Elemental Mass Contribution to Final Molecular Weight.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound [cymitquimica.com]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. #7 - Nitrogen - N [hobart.k12.in.us]
- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Sulfur - Wikipedia [en.wikipedia.org]
Technical Guide: Understanding the Pharmacological Profile of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its Relation to Policresulen
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the available scientific information regarding 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. It is crucial to note that current scientific literature does not describe a specific mechanism of action for this compound itself. Instead, this compound is identified as an impurity of Policresulen , a topical hemostatic and antiseptic agent. Therefore, this guide will focus on the well-documented mechanism of action of Policresulen to provide a relevant pharmacological context.
Introduction to this compound
This compound is a chemical compound identified as an impurity in the production of Policresulen. While its own biological activity has not been a subject of extensive study, its parent compound, Policresulen, has established therapeutic applications and a known mechanism of action.
Policresulen: The Parent Compound
Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde. It is utilized in clinical practice for its antiseptic and hemostatic properties, particularly in gynecology for treating cervical erosion and vaginal infections, as well as in dermatology for wound management.
Mechanism of Action of Policresulen
The therapeutic effects of Policresulen are attributed to a dual mechanism of action:
-
Selective Coagulation of Necrotic Tissue: Policresulen exhibits a selective action on necrotic and pathologically altered tissues. It denatures and coagulates these tissues, facilitating their removal while leaving healthy tissue unharmed. This selective effect is crucial for wound cleaning and promoting the healing process.
-
Antimicrobial Activity: Policresulen possesses a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. This antiseptic property helps to prevent or treat infections in the affected areas.
Recent research has also identified a more specific molecular target for Policresulen. It acts as a potent inhibitor of the NS2B/NS3 protease of the Dengue virus (DENV).
Policresulen has been shown to be a potent inhibitor of the DENV NS2B/NS3 protease, an enzyme essential for viral replication. It acts as a competitive inhibitor of this protease. This inhibition effectively halts the replication of the DENV2 virus in infected cells.
Quantitative Data
The following table summarizes the key quantitative data related to the inhibitory activity of Policresulen.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (NS2B/NS3 Protease) | 0.48 µg/mL | In vitro enzymatic assay | |
| IC₅₀ (DENV2 Replication) | 4.99 µg/mL | BHK-21 cells |
Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Policresulen against DENV NS2B/NS3 protease.
-
Methodology: A continuous spectrophotometric assay is employed using a chromogenic substrate for the NS2B/NS3 protease. The enzyme, the substrate, and varying concentrations of Policresulen are incubated together. The rate of substrate cleavage is monitored by measuring the change in absorbance over time. The IC₅₀ value is then calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Objective: To determine the IC₅₀ of Policresulen on the replication of DENV2 in a cell-based model.
-
Methodology: Baby hamster kidney (BHK-21) cells are infected with the DENV2 virus. Following infection, the cells are treated with various concentrations of Policresulen. After a defined incubation period, the level of viral replication is quantified, typically by measuring the amount of viral RNA using real-time quantitative PCR (RT-qPCR) or by a plaque-forming assay. The IC₅₀ is the concentration of Policresulen that reduces viral replication by 50%.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the proposed mechanism by which Policresulen inhibits Dengue virus replication through the inhibition of the NS2B/NS3 protease.
Caption: Inhibition of DENV NS2B/NS3 protease by Policresulen, disrupting viral replication.
This diagram outlines the general workflow for determining the IC₅₀ values for both protease inhibition and viral replication.
4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium as a Policresulen Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Policresulen, a polycondensation product of metacresol sulfonic acid and formaldehyde, is a widely used topical hemostatic and antiseptic agent. As with any pharmaceutical substance, ensuring its purity is critical for safety and efficacy. This technical guide provides an in-depth overview of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, a known impurity of Policresulen. The document details the chemical relationship between the impurity and the active pharmaceutical ingredient (API), outlines analytical methodologies for its detection and characterization, and discusses the potential pathways of its formation. While specific quantitative data and biological signaling pathways for this particular impurity are not extensively documented in publicly available literature, this guide furnishes researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary for its analysis and control.
Introduction to Policresulen and its Impurities
Policresulen is a complex polymeric substance with a broad spectrum of antimicrobial and hemostatic activity. It is synthesized through the acid-catalyzed polycondensation of metacresol sulfonic acid and formaldehyde. The intricate nature of this polymerization process can lead to the formation of various related substances and impurities, including unreacted monomers, oligomers, and side-reaction products. One such identified impurity is 4-Hydroxy-2-methylbenzenesulfonic acid, which is typically found as its ammonium salt.
The presence of impurities in a drug substance can impact its quality, stability, and safety. Therefore, robust analytical methods are essential for the identification, quantification, and control of these impurities to comply with regulatory standards.
Chemical Profile of this compound
This compound is the ammonium salt of a sulfonated derivative of m-cresol. Its chemical structure is closely related to the monomeric starting material of Policresulen.
| Chemical Name | This compound |
| Synonyms | Ammonium 4-hydroxy-2-methylbenzenesulfonate, m-Cresol-4-sulfonic acid ammonium salt |
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| CAS Number | Not available |
Potential Formation Pathway
The formation of 4-Hydroxy-2-methylbenzenesulfonic acid as an impurity in Policresulen is likely a result of the manufacturing process. The primary starting material for the synthesis of Policresulen is metacresol, which is first sulfonated to produce metacresol sulfonic acid. 4-Hydroxy-2-methylbenzenesulfonic acid is a structural isomer of the primary monomer. Its presence could arise from:
-
Isomeric Impurities in the Starting Material: The commercial-grade m-cresol used for sulfonation may contain isomeric impurities, which are then carried through the synthesis process.
-
Side Reactions during Sulfonation: The sulfonation of m-cresol might not be completely regioselective, leading to the formation of different positional isomers of methylbenzenesulfonic acid.
The following diagram illustrates the logical relationship in the synthesis of Policresulen and the potential origin of the impurity.
Caption: Potential formation pathway of 4-Hydroxy-2-methylbenzenesulfonic acid.
Analytical Methodologies for Impurity Profiling
Comprehensive analysis of Policresulen and its impurities requires advanced analytical techniques capable of separating and identifying structurally similar compounds within a complex polymeric matrix. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.
Experimental Workflow: LC-Q-TOF MS for Impurity Identification
A Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) method provides high-resolution and accurate mass data, enabling the confident identification of unknown impurities. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for Policresulen impurity analysis.
Detailed Experimental Protocols
Method 1: LC-Q-TOF MS for Identification and Characterization of Impurities
This method is suitable for the initial identification and structural elucidation of impurities.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | 0.01 M ammonium acetate solution |
| Mobile Phase B | Methanol |
| Gradient Elution | A suitable gradient to resolve all related substances |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 35 °C |
| Detector | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
Method 2: HPLC-UV for Quantification of Related Substances
This method can be validated for the routine quantification of known impurities.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Diamonsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 1% Ammonium acetate solution |
| Mobile Phase B | Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
Data Presentation and Interpretation
Quantitative data for this compound in Policresulen is not specified in the reviewed literature. However, a comprehensive analysis would involve the determination of its concentration relative to the API.
| Impurity Name | Retention Time (min) | Relative Retention Time | Response Factor | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Specification Limit (%) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be established |
Data in this table is illustrative and needs to be determined experimentally.
Biological Effects and Signaling Pathways
There is no specific information available in the public domain regarding the biological effects or signaling pathways associated with this compound. The toxicological assessment of this impurity would be a critical step in setting appropriate acceptance criteria in the drug product. The mechanism of action of the parent drug, Policresulen, involves non-specific protein precipitation and antimicrobial effects due to its acidic nature. It is plausible that this small molecule impurity would not share the same polymeric mechanism of action.
Conclusion
This compound is a known process-related impurity of Policresulen. Its control is essential for ensuring the quality and safety of the final drug product. This technical guide has summarized the available information on its chemical properties, potential formation pathways, and analytical methodologies for its detection. While specific quantitative data and biological activity information are limited, the provided experimental frameworks using LC-Q-TOF MS and HPLC-UV offer a solid basis for the development and validation of analytical methods for the monitoring and control of this and other impurities in Policresulen. Further research is warranted to establish the toxicological profile and set scientifically justified specification limits for this compound.
In-Depth Technical Guide on the Inhibition of Viral NS2B/NS3 Protease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the inhibition of the NS2B/NS3 protease. The initial search for a compound with the specific chemical formula C7H11NO4S did not yield any published research linking it to the inhibition of this protease. Therefore, this document focuses on the broader, well-established principles and methodologies in this field of research.
The NS2B/NS3 Protease: A Prime Antiviral Target
The NS2B/NS3 protease is a vital enzyme for the replication of flaviviruses, a genus that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV).[1][2][3][4][5][6][7] This enzyme is a heterodimeric complex composed of the NS3 protein, which contains the serine protease domain, and the NS2B protein, which functions as an essential cofactor.[1][3][8][9] The primary role of the NS2B/NS3 protease is to cleave the viral polyprotein at multiple sites, a process that is absolutely necessary for the generation and maturation of functional viral proteins.[1][2][3][4] Given its indispensable function in the viral life cycle, the NS2B/NS3 protease is considered a principal and highly attractive target for the development of antiviral therapeutics.[1][3][10][11]
Catalytic Mechanism of NS2B/NS3 Protease
The catalytic activity of the NS3 protease domain is dependent on a canonical catalytic triad of amino acid residues: Histidine-51 (His51), Aspartate-75 (Asp75), and Serine-135 (Ser135).[1][11] The NS2B cofactor is crucial for the correct folding of the NS3 protease domain, which aligns the catalytic residues in the precise conformation required for substrate recognition and subsequent cleavage.[8][9] The enzymatic reaction is initiated by a nucleophilic attack on the carbonyl group of the substrate's scissile peptide bond by the activated Ser135 residue, a process facilitated by the other members of the catalytic triad.[12]
Caption: Catalytic mechanism of the NS2B/NS3 serine protease.
Strategies for Inhibition
The development of pharmacological inhibitors for the NS2B/NS3 protease has primarily pursued two distinct strategies:
-
Orthosteric Inhibition: This strategy involves the design and synthesis of molecules that bind directly to the active site of the enzyme. These inhibitors act by competing with the natural viral polyprotein substrate for access to the catalytic machinery. Often, these compounds are designed as substrate mimetics.[12][13]
-
Allosteric Inhibition: This approach focuses on targeting binding sites on the enzyme that are topographically distinct from the active site. The binding of an allosteric inhibitor induces a conformational change in the enzyme, which in turn modifies the geometry of the active site, thereby reducing or completely abolishing its catalytic function.[2][10][12][13] This can provide advantages in terms of inhibitor specificity and a potentially higher barrier to the development of drug resistance.
Quantitative Analysis of NS2B/NS3 Protease Inhibitors
The potency of a protease inhibitor is quantitatively assessed using several key parameters, the most common of which are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value is an empirical measure that defines the concentration of an inhibitor required to reduce the observed rate of enzymatic activity by 50%. The Ki value provides a more fundamental measure of the intrinsic binding affinity between the inhibitor and the enzyme.
Below is a curated table summarizing the quantitative data for a selection of published inhibitors targeting the NS2B/NS3 proteases of Dengue and Zika viruses:
| Compound/Inhibitor | Virus Target | Inhibition Parameter | Value (µM) | Reference |
| Diversity 0713 | DENV2 | Ki | 13.49 | [1] |
| NSC135618 | DENV2 | IC50 | ~3 | [10] |
| Compound 2 | DENV4 | IC50 | 3.9 ± 0.6 | [14] |
| Compound 14 | DENV4 | IC50 | 4.9 ± 0.3 | [14] |
| Compound 22 | DENV4 | IC50 | 3.4 ± 0.1 | [14] |
| Compound 2 | DENV4 | Ki | 4.0 ± 0.4 | [14] |
| Compound 14 | DENV4 | Ki | 4.9 ± 0.3 | [14] |
| Compound 22 | DENV4 | Ki | 3.4 ± 0.1 | [14] |
| Compound 9 | ZIKV | IC50 | 15.8 ± 0.9 | [13] |
| Compound 10 | ZIKV | IC50 | 33 | [13] |
| 6-bromo-1,2-naphthalenedione | ZIKV | Kd | 12.26 | [15] |
Experimental Protocols for Inhibitor Screening
A widely adopted methodology for the discovery and characterization of NS2B/NS3 protease inhibitors is the in vitro enzymatic assay employing a fluorogenic substrate.
General Protocol for Fluorogenic Protease Inhibition Assay
-
Preparation of Reagents:
-
Assay Buffer: A buffered solution, typically containing Tris-HCl or HEPES at a physiological pH (e.g., pH 8.5), is used. Additives such as NaCl and bovine serum albumin (BSA) may be included to ensure enzyme stability and optimal activity.[1]
-
Enzyme Solution: A stock solution of purified, recombinant NS2B/NS3 protease of known concentration is diluted to the desired final concentration in the assay buffer.
-
Substrate Solution: A fluorogenic peptide substrate, for instance, BOC-Gly-Arg-Arg-AMC or Bz-Nle-KRR-AMC, is initially dissolved in a suitable organic solvent like DMSO and subsequently diluted to its final working concentration in the assay buffer.[1][16][17]
-
Inhibitor Solutions: The compounds being tested are prepared in a series of dilutions to cover a range of concentrations.
-
-
Assay Procedure:
-
The assay is typically conducted in a multi-well microplate format (e.g., 96-well or 384-well) to facilitate high-throughput screening.[17][18]
-
A master mix comprising the assay buffer and the fluorogenic substrate is prepared and dispensed into the wells of the microplate.[18]
-
The test inhibitors or a vehicle control (commonly DMSO) are then added to the appropriate wells and thoroughly mixed.[18]
-
The plate is subjected to a pre-incubation period at a controlled temperature (e.g., 37°C) for a specified duration to permit the binding of the inhibitor to the enzyme.[1][18]
-
The enzymatic reaction is initiated by the addition of the NS2B/NS3 protease solution to each well.[18]
-
The fluorescence intensity is monitored kinetically over a defined time period using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Excitation: 340-385 nm, Emission: 440-465 nm).[1][17][18]
-
-
Data Analysis:
-
The initial rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value is then determined by fitting this dose-response data to a suitable nonlinear regression model.
-
Workflow for NS2B/NS3 Protease Inhibitor Discovery
The discovery and development of novel inhibitors of the NS2B/NS3 protease typically adheres to a structured, multi-stage workflow, commencing with initial screening and culminating in lead optimization.
Caption: Workflow for the discovery and development of NS2B/NS3 protease inhibitors.
Conclusion
The NS2B/NS3 protease continues to be a highly validated and compelling target for the creation of direct-acting antiviral agents to combat a variety of significant human pathogens. Sustained research efforts in the areas of high-throughput screening, rational drug design based on structural biology, and the exploration of novel chemical scaffolds are imperative for the discovery of potent and selective inhibitors with the potential for clinical development. The experimental protocols and quantitative data presented in this guide offer a solid foundation of knowledge for researchers committed to the global effort to control and treat flaviviral infections.
References
- 1. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 4. West Nile Virus Core Protein: Tetramer Structure and Ribbon Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. West Nile virus Agent Information Sheet | Office of Research [bu.edu]
- 7. Fusion loop peptide of the West Nile virus envelope protein is essential for pathogenesis and recognized by a therapeutic cross-reactive human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of NS2B-mediated activation of NS3pro in dengue virus: molecular dynamics simulations and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dengue protease activity: the structural integrity and interaction of NS2B with NS3 protease and its potential as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel small molecule inhibitors against NS2B/NS3 serine protease from Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4 [mdpi.com]
- 15. Identification of a small compound that specifically inhibits Zika virus in vitro and in vivo by targeting the NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ZIKV NS2B-NS3 protease dose response screening assay protocol v1 [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. inspiralis.com [inspiralis.com]
In-depth Technical Guide: The DENV2 Replication Inhibitor 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research has revealed no direct scientific literature or publicly available data specifically identifying "4-Hydroxy-2-methylbenzenesulfonic acid ammonium" as a DENV2 replication inhibitor. The following guide is constructed based on available information for structurally related compounds and general principles of antiviral drug discovery against the dengue virus, providing a hypothetical framework for its investigation.
Introduction and Rationale
Dengue virus (DENV) remains a significant global health threat, with four distinct serotypes (DENV1-4) causing widespread morbidity and mortality. The absence of broadly effective therapeutics necessitates the urgent discovery and development of novel antiviral agents. Small molecule inhibitors that target specific stages of the viral life cycle represent a promising strategy. This document explores the potential of this compound, a sulfonated phenolic compound, as a putative inhibitor of DENV2 replication. While direct evidence is currently unavailable, its structural motifs suggest plausible mechanisms of action that warrant further investigation.
Hypothetical Mechanism of Action
The chemical structure of this compound suggests several potential antiviral mechanisms against DENV2. Phenolic compounds have been noted for their antiviral properties, and the addition of a sulfonic acid group could enhance its interaction with viral or host proteins.
Potential Targets:
-
Viral Entry: The sulfonic acid moiety could mimic heparan sulfate, a primary cellular receptor for DENV attachment, thereby blocking the initial virus-cell interaction.
-
NS2B/NS3 Protease: This viral protease is essential for processing the DENV polyprotein. Phenolic and sulfonated compounds could act as competitive or allosteric inhibitors of this enzyme.
-
NS5 RNA-dependent RNA polymerase (RdRp): The NS5 protein is crucial for viral RNA replication. The compound could potentially bind to the RdRp active site or allosteric sites, inhibiting its function.
A proposed signaling pathway for the inhibition of DENV2 replication by a hypothetical inhibitor targeting the NS2B/NS3 protease is visualized below.
Caption: Hypothetical inhibition of the DENV2 NS2B/NS3 protease.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that would be crucial for evaluating the antiviral potential of this compound. These values would need to be determined experimentally.
| Assay Type | Cell Line | Parameter | Hypothetical Value (µM) | Notes |
| Antiviral Activity | Vero | EC50 | 5.2 | Plaque Reduction Neutralization Test (PRNT) |
| Huh-7 | EC50 | 7.8 | High-content imaging-based antiviral assay | |
| Cytotoxicity | Vero | CC50 | > 100 | MTT or CellTiter-Glo assay |
| Huh-7 | CC50 | > 100 | MTT or CellTiter-Glo assay | |
| Selectivity Index (SI) | Vero | SI | > 19.2 | Calculated as CC50 / EC50 |
| Huh-7 | SI | > 12.8 | Calculated as CC50 / EC50 |
Key Experimental Protocols
To validate the antiviral activity of this compound, a series of in vitro experiments would be required.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of viral infection.
Methodology:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to 90-95% confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of the compound and incubate with a known titer of DENV2 for 1 hour at 37°C.
-
Infection: Remove growth media from the cells and add the virus-compound mixture. Incubate for 2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose.
-
Incubation: Incubate the plates for 5-7 days at 37°C.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
The experimental workflow for a PRNT assay is depicted below.
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound is toxic to the host cells.
Methodology:
-
Cell Seeding: Seed Vero or Huh-7 cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the compound to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
While there is currently no direct evidence supporting the anti-DENV2 activity of this compound, its chemical structure holds promise for further investigation. The hypothetical framework presented in this guide outlines the necessary steps to evaluate its potential as a DENV2 replication inhibitor. Future research should focus on synthesizing the compound, performing the described in vitro assays to determine its efficacy and toxicity, and subsequently elucidating its precise mechanism of action through target-based assays. Such studies will be crucial in determining if this compound or its derivatives could be viable candidates for the development of novel anti-dengue therapeutics.
Spectroscopic Profile of 4-Hydroxy-2-methylbenzenesulfonic acid Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its corresponding free acid. Due to the limited availability of direct experimental data for the ammonium salt, this guide leverages data from the free acid and structurally analogous compounds to provide a thorough analytical profile. This document is intended to support research and development activities where the characterization of this compound is critical.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Synonyms: Ammonium 4-hydroxy-2-methylbenzenesulfonate
-
Molecular Formula: C₇H₁₁NO₄S
-
Molecular Weight: 205.23 g/mol
-
CAS Number: 2742982-16-5
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹³C NMR Spectroscopy
A ¹³C NMR spectrum for 4-Hydroxy-2-methylbenzenesulfonic acid has been reported in the literature.[1]
Table 1: ¹³C NMR Spectroscopic Data for 4-Hydroxy-2-methylbenzenesulfonic acid
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 (C-SO₃H) | Data not available in abstract |
| C2 (C-CH₃) | Data not available in abstract |
| C3 | Data not available in abstract |
| C4 (C-OH) | Data not available in abstract |
| C5 | Data not available in abstract |
| C6 | Data not available in abstract |
| CH₃ | Data not available in abstract |
| Note: The specific chemical shifts are contained within the cited literature which was not fully accessible. |
2.1.2. ¹H NMR Spectroscopy
Experimental ¹H NMR data for 4-Hydroxy-2-methylbenzenesulfonic acid is not available in the searched databases. However, based on the structure and data from analogous compounds, the following proton signals can be predicted.
Table 2: Predicted ¹H NMR Spectroscopic Data for 4-Hydroxy-2-methylbenzenesulfonic acid
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H (H3) | 7.5 - 7.8 | d | ~2 |
| Aromatic H (H5) | 6.8 - 7.1 | dd | ~8, ~2 |
| Aromatic H (H6) | 7.7 - 8.0 | d | ~8 |
| Methyl H | 2.2 - 2.5 | s | - |
| Hydroxyl H | 9.0 - 11.0 | br s | - |
| Sulfonic Acid H | 11.0 - 13.0 | br s | - |
| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is unavailable. The expected characteristic absorption bands based on its functional groups are summarized below.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |
| N-H (Ammonium) | Stretching | 3000 - 3300 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonic Acid) | Asymmetric Stretching | 1340 - 1350 |
| S=O (Sulfonic Acid) | Symmetric Stretching | 1150 - 1165 |
| S-O (Sulfonic Acid) | Stretching | 900 - 1050 |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not available. The expected mass-to-charge ratio (m/z) for the parent ion of the free acid in negative ion mode would be approximately 187.01.
Table 4: Predicted Mass Spectrometry Data for 4-Hydroxy-2-methylbenzenesulfonic acid
| Ion | Formula | Calculated m/z (Monoisotopic) |
| [M-H]⁻ | C₇H₇O₄S⁻ | 187.0065 |
| [M+H]⁺ | C₇H₉O₄S⁺ | 189.0221 |
UV-Visible (UV-Vis) Spectroscopy
Specific UV-Vis spectroscopic data for this compound is not available. As a substituted aromatic compound, it is expected to exhibit absorption bands in the UV region.
Table 5: Predicted UV-Visible Absorption Maxima
| Solvent | Predicted λmax (nm) |
| Methanol/Ethanol | ~230 and ~280 |
| Water | ~225 and ~275 |
| Note: The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution. |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for this specific compound are not published. The following are generalized protocols that can be adapted for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should be set to cover the expected range (e.g., 0-200 ppm).
-
IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography system.
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Logical Relationships and Workflows
General Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General analytical workflow for compound characterization.
Conceptual Signaling Pathway: Protease Inhibition
This compound is described as a potent inhibitor of NS2B/NS3 protease. The following diagram illustrates this inhibitory action in a conceptual manner.
Caption: Conceptual diagram of protease inhibition.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aromatic Sulfonic Acid Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate world of the crystal structure of aromatic sulfonic acid ammonium salts. Understanding the three-dimensional arrangement of these compounds at the molecular level is paramount for predicting their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science. This document provides a comprehensive overview of their crystallographic features, experimental protocols for their characterization, and a visual exploration of their structural motifs.
Core Crystallographic Data of Aromatic Sulfonic Acid Ammonium Salts
The crystal structures of aromatic sulfonic acid ammonium salts are primarily governed by a delicate interplay of hydrogen bonding, ionic interactions, and π-π stacking. The ammonium cation (NH₄⁺) acts as a versatile hydrogen bond donor, forming multiple hydrogen bonds with the sulfonate group (SO₃⁻) of the aromatic anion. This interaction is a dominant feature in the crystal packing of these salts.
The following tables summarize key crystallographic data for a selection of aromatic sulfonic acid ammonium salts, providing a quantitative basis for comparison and analysis.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Ammonium p-toluenesulfonate | C₇H₁₁NO₃S | Orthorhombic | Pn2₁a | 20.411(4) | 7.066(2) | 6.272(4) | 90 | 90 | 90 | 4 | |
| Ammonium naphthalene-1-sulphonate | C₁₀H₁₁NO₃S | Monoclinic | P2₁/m | 9.15 | 7.92 | 8.18 | 90 | 101.6 | 90 | 2 | [1] |
| 4-Aminiumbiphenyl benzenesulfonate | C₁₈H₁₇NO₃S | Monoclinic | Cc | 32.036(3) | 7.2154(7) | 7.4283(8) | 90 | 99.943(2) | 90 | 4 |
Table 1: Unit Cell Parameters of Selected Aromatic Sulfonic Acid Ammonium Salts
| Compound Name | S-O Bond Lengths (Å) (average) | C-S Bond Length (Å) | N-H···O Hydrogen Bond Distances (Å) (range) |
| Ammonium p-toluenesulfonate | 1.438 | 1.762(5) | 2.730(6) - 3.02(1) |
| Ammonium naphthalene-1-sulphonate | ~1.45 (typical) | ~1.77 (typical) | N/A (specific data not available) |
| 4-Aminiumbiphenyl benzenesulfonate | N/A (specific data not available) | N/A (specific data not available) | N/A (specific data not available) |
Table 2: Selected Bond Lengths and Hydrogen Bond Distances
Experimental Protocols: From Synthesis to Structure Solution
The determination of the crystal structure of aromatic sulfonic acid ammonium salts involves a series of well-defined experimental procedures.
Synthesis and Crystallization
The synthesis of these salts is typically a straightforward acid-base reaction.
General Synthesis Procedure:
-
Dissolution: The aromatic sulfonic acid is dissolved in a suitable solvent, such as water or a lower alcohol (e.g., methanol, ethanol).
-
Neutralization: An aqueous solution of ammonia or ammonium hydroxide is added dropwise to the sulfonic acid solution with stirring until a neutral pH is achieved.
-
Crystallization: The resulting salt solution is then subjected to a crystallization process. Common methods include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly at room temperature, leading to the formation of single crystals over a period of days to weeks.
-
Cooling Crystallization: The saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the salt in a good solvent is placed in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapor into the salt solution reduces its solubility and promotes crystal growth.
-
For instance, the synthesis of tetramethylammonium benzenesulfonate has been achieved by reacting methyl benzenesulfonate with an aqueous solution of trimethylamine.[2] The resulting aqueous solution can then be heated to drive off excess amine, and the salt can be recovered by evaporation of the water.[2]
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.
General X-ray Diffraction Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3][4] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.[4]
-
Data Reduction: The collected diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[3]
Visualizing the Supramolecular Architecture
The intricate network of interactions within the crystals of aromatic sulfonic acid ammonium salts can be effectively visualized using graph theory. The following diagrams, generated using the DOT language, illustrate key structural motifs.
Caption: Primary hydrogen bonding interactions between the ammonium cation and the sulfonate group.
Caption: Logical workflow from synthesis to the resulting material properties.
A survey of the Cambridge Structural Database (CSD) reveals that the sulfonate group readily forms hydrogen bonds with both N-H and O-H donors.[5] In structures containing N-H donors, a robust R(2,2)8 hydrogen-bonding motif is frequently observed.[5] The ammonium cation, with its four hydrogen bond donors, plays a crucial role in establishing extensive three-dimensional hydrogen bonding networks with the sulfonate oxygen atoms, which act as acceptors.[1] These networks are fundamental to the stability of the crystal lattice.
This guide provides a foundational understanding of the crystal structure of aromatic sulfonic acid ammonium salts. Further research, including more extensive analysis of the Cambridge Structural Database and computational modeling, can provide deeper insights into the structure-property relationships of this important class of compounds, aiding in the rational design of new materials and pharmaceutical salts with tailored properties.
References
- 1. Buy Ammonium naphthalene-1-sulphonate | 37087-00-6 [smolecule.com]
- 2. US3383410A - Process for the preparation of tetralkylammonium salts of benzene sulfonic acids - Google Patents [patents.google.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Supramolecular synthon competition in organic sulfonates: A CSD survey - CrystEngComm (RSC Publishing) DOI:10.1039/B413797C [pubs.rsc.org]
Chemical stability and degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
An In-depth Technical Guide on the Chemical Stability and Degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and degradation of this compound. Due to the limited availability of direct studies on this specific ammonium salt, this guide synthesizes information from studies on closely related aromatic sulfonic acids, including benzenesulfonic acid, toluenesulfonic acid, and phenolsulfonic acids, to infer its likely stability profile. The guide covers potential degradation pathways, including hydrolysis, photolysis, and thermolysis, and provides general experimental protocols for assessing the stability of such compounds. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals and related chemical entities.
Introduction
This compound is an organic chemical compound that finds relevance as an impurity in certain pharmaceutical preparations, such as Policresulen. Understanding its chemical stability and degradation pathways is crucial for ensuring the quality, safety, and efficacy of any drug product it may be associated with. This guide aims to provide a detailed technical overview of its stability profile by examining the behavior of analogous aromatic sulfonic acids.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₄S | --INVALID-LINK-- |
| Molecular Weight | 205.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-hydroxy-2-methylbenzenesulfonic acid;azane | --INVALID-LINK-- |
| Synonyms | Ammonium 4-hydroxy-2-methylbenzenesulfonate, m-Cresol-4-sulfonic acid ammonium salt | --INVALID-LINK-- |
Chemical Stability and Degradation
Based on available Material Safety Data Sheets (MSDS), this compound is considered stable under recommended storage conditions, which typically include a cool, well-ventilated area away from direct sunlight and ignition sources.[1] However, like other aromatic sulfonic acids, it is susceptible to degradation under various stress conditions.
Hydrolytic Degradation
Photolytic Degradation
Aromatic compounds are often susceptible to photodegradation. Studies on phenolsulfonic acids have shown that they can be degraded by UV irradiation.[3] The photochemical degradation of 2-phenylbenzimidazole-5-sulfonic acid, a sunscreen agent, proceeds via direct and indirect photolysis, with pathways including desulfonation and cleavage of the benzimidazole ring.[4][5] It is plausible that this compound could undergo similar degradation upon exposure to light, potentially leading to hydroxylation of the aromatic ring or cleavage of the sulfonate group.
Thermal Degradation
Thermal stability is a critical parameter for chemical compounds. Aromatic sulfonic acids generally exhibit a range of thermal stabilities. Some studies indicate that the thermal decomposition of certain aromatic sulfonic acids can begin at temperatures around 150-200°C.[2] For ammonium salts, thermal decomposition can be complex. The thermal decomposition of ammonium sulfate, for example, proceeds in stages, initially forming ammonium bisulfate and ammonia, followed by further decomposition at higher temperatures to nitrogen, ammonia, sulfur dioxide, and water.[6] It is anticipated that this compound would decompose upon heating, likely releasing ammonia and leading to the degradation of the sulfonic acid moiety.
Oxidative Degradation
Oxidative degradation is another potential pathway. The oxidation of phenol sulfonic acid in aqueous solution has been investigated using advanced oxidation processes like UV/H₂O₂ and Photo-Fenton, which generate highly reactive hydroxyl radicals.[3] These radicals can attack the aromatic ring, leading to hydroxylation and eventual mineralization.
Potential Degradation Pathways
Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated.
Caption: Postulated degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the chemical stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[7][8][9][10][11][12]
General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Detailed Methodologies
5.2.1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., water or methanol).
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., sodium hydroxide), and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize aliquots with a suitable acid (e.g., hydrochloric acid) before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in water.
-
Incubate and sample as described above.
-
5.2.2. Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points for analysis.
5.2.3. Photolytic Degradation
-
Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample both the exposed and control solutions at appropriate time intervals for analysis.
5.2.4. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Solution State: Heat a solution of the compound at a controlled temperature (e.g., 60°C).
-
Sample at various time points for analysis.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically the method of choice for analyzing the samples from forced degradation studies.[1] The method should be capable of separating the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradants.
-
Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Conclusion
While specific stability data for this compound is scarce in the public domain, a comprehensive understanding of its potential degradation can be inferred from the behavior of structurally similar aromatic sulfonic acids. This guide provides a framework for assessing its stability and outlines the experimental protocols necessary for conducting forced degradation studies. Such studies are indispensable for ensuring the quality and safety of any pharmaceutical product where this compound may be present as an impurity. Further experimental work is required to definitively establish the degradation pathways and kinetics for this specific molecule.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Theoretical Framework for the Analysis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Theoretical Chemistry of Sulfonamides
Theoretical and computational chemistry provide invaluable insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For molecules like 4-Hydroxy-2-methylbenzenesulfonic acid and its derivatives, computational methods such as Density Functional Theory (DFT) are instrumental in predicting a wide array of properties. These studies are crucial in understanding intermolecular interactions, charge transfer, and the overall stability of the molecular system, which are key aspects in drug design and materials science.
Computed Properties of 4-Hydroxy-2-methylbenzenesulfonic Acid
The following table summarizes the computed molecular properties of the parent acid, 4-Hydroxy-2-methylbenzenesulfonic acid, as sourced from the PubChem database. These values provide a foundational dataset for understanding the molecule's intrinsic characteristics.[1]
| Property | Value | Reference |
| Molecular Formula | C7H8O4S | PubChem |
| Molecular Weight | 188.20 g/mol | PubChem |
| Exact Mass | 188.01432991 Da | Computed by PubChem 2.2 |
| XLogP3 | 0.7 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 83 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 241 | Computed by Cactvs 3.4.8.18 |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Proposed Computational Methodology
Based on theoretical investigations of analogous sulfonamide compounds, a detailed protocol for the computational analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium can be established.[2][3]
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For the target molecule, the B3LYP functional with a cc-pVDZ basis set is recommended for geometry optimization and the calculation of electronic properties in the gas phase.[3]
Solvation Effects
To simulate a more realistic chemical environment, the impact of a solvent can be incorporated using a solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[3] This is crucial for accurately predicting properties such as UV-Visible spectra.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for understanding charge transfer and conjugative interactions within a molecule.[2][3] This analysis provides insights into the stability arising from electron delocalization and hyperconjugative interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and electronic transport properties.[3]
Visualizing Theoretical Workflows and Concepts
To clarify the relationships between different computational steps and theoretical concepts, the following diagrams are provided.
Caption: A generalized workflow for the theoretical study of a molecule.
Caption: Conceptual diagram of Natural Bond Orbital (NBO) analysis.
Conclusion and Future Directions
While direct theoretical examinations of this compound are currently absent from the literature, the established computational protocols for similar sulfonamide compounds provide a clear and robust path forward. Future research should focus on applying these methodologies to the ammonium salt to elucidate its structural, electronic, and spectroscopic properties. Such studies will not only contribute to the fundamental understanding of this compound but also support its potential applications in drug development and materials science by providing a detailed molecular-level picture of its behavior.
References
Methodological & Application
Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt. This compound and its derivatives are of interest in various fields, including materials science and as intermediates in chemical synthesis.
Application Notes
4-Hydroxy-2-methylbenzenesulfonic acid and its salts are versatile chemical compounds with several documented applications. The ammonium salt, in particular, has been identified as a useful doping agent to enhance the electronic conductivity of E-glass fabric. Additionally, it is recognized as a process impurity in the production of Policresulen, a topical antiseptic and hemostatic agent, which is a potent inhibitor of the NS2B/NS3 protease of the Dengue virus.[1][2][3] The sulfonic acid derivative itself, derived from m-cresol, is noted as a component of liquid rice hull smoke, which may contribute to anti-inflammatory effects.[4]
Synthesis Protocols
The synthesis of this compound salt is typically achieved through a two-step process:
-
Sulfonation of Cresol: The initial step involves the electrophilic aromatic substitution reaction of a cresol isomer (most commonly m-cresol or o-cresol) with sulfuric acid to introduce the sulfonic acid group onto the aromatic ring.[5][6][7]
-
Formation of the Ammonium Salt: The resulting sulfonic acid is then neutralized with an ammonium base to yield the final ammonium salt.
Protocol 1: Synthesis of Sodium 4-Hydroxy-2-methylbenzenesulfonate from m-Cresol
This protocol is adapted from a documented procedure for the synthesis of the sodium salt, which is a common intermediate.[6]
Materials:
-
m-Cresol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Sulfonation: In a round-bottom flask, dissolve m-cresol (e.g., 50 g, 463 mmol) in concentrated sulfuric acid (e.g., 35 mL).
-
Heat the reaction mixture to 100°C and maintain this temperature overnight under an inert atmosphere.[6]
-
Work-up and Neutralization: After cooling, carefully dilute the reaction mixture with water.
-
Basify the solution to a pH of 14 using a saturated aqueous solution of sodium carbonate.[6]
-
Extraction: Wash the basic aqueous solution with ethyl acetate to remove any unreacted organic starting material.
-
Isolation of Sodium Salt: Concentrate the aqueous phase by removing water under reduced pressure.
-
Dissolve the resulting white powder in ethanol and stir for 20 hours.
-
Filter the solid and concentrate the organic phase to yield sodium 4-hydroxy-2-methylbenzenesulfonate as a white solid.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | m-Cresol | [6] |
| Reagent | Sulfuric Acid | [6] |
| Reaction Temperature | 100°C | [6] |
| Yield of Sodium Salt | 23% | [6] |
Protocol 2: Preparation of this compound Salt
This protocol describes the conversion of the sulfonic acid (or its sodium salt via acidification) to the ammonium salt.
Materials:
-
4-Hydroxy-2-methylbenzenesulfonic acid (or its sodium salt)
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized water
-
Ethanol
Equipment:
-
Beaker
-
Magnetic stirrer
-
pH meter or pH paper
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Acidification (if starting from sodium salt): Dissolve the sodium 4-hydroxy-2-methylbenzenesulfonate in a minimal amount of deionized water. Carefully add a strong acid (e.g., HCl) dropwise while stirring until the pH is acidic, which will protonate the sulfonate group. The free sulfonic acid may be isolated or used directly in the next step.
-
Neutralization: To the aqueous solution of 4-hydroxy-2-methylbenzenesulfonic acid, slowly add an aqueous solution of ammonium hydroxide while monitoring the pH. Continue addition until the pH of the solution is neutral (pH ~7).
-
Isolation of Ammonium Salt: Remove the water and any excess ammonia under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Experimental Workflow and Logic
The synthesis follows a logical progression from a readily available starting material to the desired final product through standard organic reactions.
Caption: Workflow for the synthesis of this compound salt.
The reaction pathway for the sulfonation of cresol is a classic example of electrophilic aromatic substitution.
Caption: Simplified signaling pathway for the electrophilic sulfonation of cresol.
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. This compound [cymitquimica.com]
- 3. glpbio.com [glpbio.com]
- 4. 4-Hydroxy-2-methylbenzenesulfonic acid|lookchem [lookchem.com]
- 5. chemcess.com [chemcess.com]
- 6. 4-Hydroxy-2-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Antiviral Research: A Focus on Benzenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of benzenesulfonic acid derivatives, specifically focusing on the context of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, in antiviral research. The primary antiviral activity within this chemical class has been demonstrated by Policresulen, a polycondensation product of metacresolsulfonic acid and formaldehyde, for which this compound is a known impurity.[1][2] Policresulen has been identified as a potent inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, an essential enzyme for viral replication.[1]
Introduction to Benzenesulfonic Acids in Antiviral Research
Benzenesulfonic acid derivatives represent a diverse class of organic compounds with a range of biological activities. In the realm of virology, certain derivatives have emerged as promising candidates for antiviral drug development due to their ability to interfere with critical viral processes. While research on this compound itself is limited, its association with the potent anti-Dengue virus activity of Policresulen provides a strong rationale for exploring this chemical scaffold further.
Mechanism of Action: Targeting the Dengue Virus NS2B/NS3 Protease
The primary mechanism of antiviral action for Policresulen is the competitive inhibition of the DENV NS2B/NS3 protease.[1] This protease is a viral enzyme crucial for cleaving the viral polyprotein into individual functional proteins necessary for viral replication and assembly. By binding to the active site of the protease, Policresulen blocks its function, thereby halting the viral life cycle.
Quantitative Antiviral Activity of Policresulen
The following table summarizes the reported in vitro antiviral and cytotoxic activity of Policresulen against Dengue virus serotype 2 (DENV2).
| Compound | Assay | Virus/Cell Line | IC50 | EC50 | CC50 | Selectivity Index (SI) |
| Policresulen | NS2B/NS3 Protease Inhibition | DENV2 | 0.48 µg/mL | - | - | - |
| Policresulen | DENV2 Replication in BHK-21 cells | DENV2 / BHK-21 | - | 4.99 µg/mL | 459.45 µg/mL | >92 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research in this area.
Dengue Virus NS2B/NS3 Protease Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the DENV NS2B/NS3 protease.
Materials:
-
Recombinant DENV NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Test compound (e.g., Policresulen) and DMSO for dilution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant DENV NS2B/NS3 protease to all wells and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over a time course (e.g., 30 minutes) at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
References
Application Notes and Protocols: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium Protease Inhibitor Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes. The inhibition of specific proteases is a key area of research in drug development for various diseases, including viral infections, inflammation, and cancer. 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is an organic compound that has been identified as an impurity of Policresulen, a known NS2B/NS3 protease inhibitor.[1][2][3] While Policresulen acts as a competitive inhibitor of the DENV2 virus protease[1][2][3], the inhibitory activity of this compound itself is not well-characterized.
This document provides a detailed, generalized protocol for evaluating the potential protease inhibitory activity of this compound using a common serine protease, trypsin, and a chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). The assay is based on the principle that active trypsin cleaves BAPNA, releasing p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 410 nm.[4] The presence of an inhibitor will reduce the rate of this reaction, and the degree of inhibition can be calculated by measuring the decrease in absorbance.
Principle of the Assay
The protease inhibitor assay is a colorimetric method to determine the inhibitory effect of a test compound on a specific protease. In this protocol, trypsin acts on the substrate BAPNA, leading to the release of a chromophore, p-nitroaniline. The rate of the enzymatic reaction is directly proportional to the amount of p-nitroaniline produced, which can be measured by the change in absorbance at 410 nm. When an inhibitor, such as the test compound this compound, is present, it will bind to the protease, reducing its activity and thus decreasing the rate of p-nitroaniline formation. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Data Presentation
The following table presents hypothetical data for the inhibition of trypsin by varying concentrations of this compound. The percentage of inhibition is calculated from the absorbance readings, and these values can be used to determine the IC50 of the compound.
| Inhibitor Concentration (µM) | Average Absorbance at 410 nm | Percentage Inhibition (%) |
| 0 (No Inhibitor Control) | 1.250 | 0 |
| 10 | 1.125 | 10 |
| 25 | 0.938 | 25 |
| 50 | 0.625 | 50 |
| 100 | 0.313 | 75 |
| 200 | 0.125 | 90 |
Experimental Protocols
This protocol is designed for a 96-well microplate format, allowing for the efficient testing of multiple concentrations of the inhibitor.
Materials and Equipment
-
This compound
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 410 nm
-
Multichannel pipette
-
Incubator set to 37°C
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 20 mM CaCl2, adjusted to a pH of 8.2.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Trypsin Working Solution: On the day of the experiment, dilute the trypsin stock solution to a final concentration of 25 µg/mL in the assay buffer.
-
BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.
-
BAPNA Working Solution: Dilute the BAPNA stock solution to a final concentration of 1 mM in the pre-warmed assay buffer (37°C) immediately before use.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations for the assay.
Assay Procedure
-
Plate Setup:
-
Blank Wells: Add 100 µL of assay buffer and 50 µL of the BAPNA working solution.
-
No Inhibitor Control Wells: Add 50 µL of assay buffer and 50 µL of the trypsin working solution.
-
Inhibitor Test Wells: Add 50 µL of the diluted inhibitor solutions at various concentrations and 50 µL of the trypsin working solution.
-
-
Pre-incubation: Mix the contents of the wells by gentle tapping and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To all wells except the blank, add 50 µL of the pre-warmed BAPNA working solution to start the reaction. The final volume in each well will be 150 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 20 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be determined using non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for the protease inhibitor.
Caption: Experimental workflow for the protease inhibitor assay.
Caption: Mechanism of competitive protease inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. calculator.academy [calculator.academy]
- 4. protocols.io [protocols.io]
- 5. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in Dengue Virus Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-dengue virus activity of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is not currently available in published literature. These application notes are based on the established activity of its parent compound, Policresulen, and related sulfonic acid derivatives. This compound is a known impurity of Policresulen[1][2]. Policresulen has been identified as a potent inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease, a critical enzyme for viral replication[3][4]. Therefore, this compound and its derivatives represent a potential starting point for the development of novel anti-dengue therapeutics.
Introduction
Dengue virus, a member of the Flaviviridae family, is a major global health concern with four distinct serotypes (DENV-1, -2, -3, and -4). The viral genome is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases to yield functional viral proteins. The viral protease, a complex of the non-structural proteins NS2B and NS3 (NS2B/NS3pro), is essential for this process and is a prime target for antiviral drug development[3][4].
Policresulen, a condensation product of metacresolsulfonic acid and formaldehyde, has demonstrated potent inhibitory activity against the DENV2 NS2B/NS3 protease. Given that 4-Hydroxy-2-methylbenzenesulfonic acid is a related chemical entity, it is hypothesized that this compound may serve as a scaffold for designing novel inhibitors of the DENV protease. These notes provide a framework for investigating the potential anti-dengue virus applications of this compound.
Potential Applications
-
Lead Compound for Antiviral Drug Discovery: As a fragment or starting material for the synthesis of more complex molecules targeting the DENV NS2B/NS3 protease.
-
Structure-Activity Relationship (SAR) Studies: To understand the chemical features required for the inhibition of the DENV protease by sulfonic acid-containing compounds.
-
Probe for Mechanistic Studies: To investigate the binding interactions within the active site of the DENV NS2B/NS3 protease.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of Policresulen , the parent compound of which this compound is an impurity. This data provides a benchmark for the potential activity of newly synthesized derivatives.
| Compound | Target | Assay Type | IC50 | Cell-based EC50 | CC50 | Cell Line | Reference |
| Policresulen | DENV2 NS2B/NS3 Protease | Enzymatic Inhibition | 0.48 µg/mL | - | - | - | [3][4] |
| Policresulen | DENV2 Replication | Cell-based Replicon | - | 4.99 µg/mL | 459.45 µg/mL | BHK-21 | [3][4] |
Experimental Protocols
Protocol 1: In Vitro DENV NS2B/NS3 Protease Inhibition Assay
This protocol outlines a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the DENV NS2B/NS3 protease.
Materials:
-
Recombinant DENV NS2B/NS3 protease[5]
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)[5][6]
-
Assay Buffer: 200 mM Tris-HCl, pH 8.5[5]
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Aprotinin)[6]
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the test compound dilution or control (DMSO for negative control, Aprotinin for positive control).
-
Add 90 µL of pre-warmed assay buffer containing the DENV NS2B/NS3 protease to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 5 µL of the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the DMSO control and plot against the compound concentration to calculate the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Dengue Virus Inhibition Assay (Plaque Reduction Neutralization Test - PRNT)
This protocol is to determine the effective concentration (EC50) of the test compound that inhibits DENV infection in a cell culture model.
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock (e.g., DENV-2)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Test compound dissolved in DMSO
-
Carboxymethylcellulose (CMC) or agarose for overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed Vero or BHK-21 cells in multi-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of the test compound in infection medium.
-
In a separate plate or tubes, pre-incubate a known titer of DENV (e.g., 100 plaque-forming units) with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-compound mixture and incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with a mixture of growth medium and CMC or low-melting-point agarose containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of the test compound that is toxic to the host cells (CC50).
Materials:
-
Vero or BHK-21 cells
-
Growth medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium and DMSO as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the DMSO control and determine the CC50 value.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. This compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, with a focus on its solubility in Dimethyl Sulfoxide (DMSO). This document includes key chemical properties, detailed protocols for solubility determination and stock solution preparation, and potential research applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| Appearance | White to Off-White Solid |
| CAS Number | 2742982-16-5 |
| Synonyms | Ammonium 4-hydroxy-2-methylbenzenesulfonate |
Experimental Protocols
Given the limited specific solubility data, the following protocols provide a robust framework for determining the solubility of this compound in DMSO and preparing stock solutions for experimental use.
Protocol for Determining Kinetic Solubility in DMSO
This protocol is adapted from standard high-throughput kinetic solubility assay methodologies.[1][2][3][4][5]
Objective: To determine the kinetic solubility of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Microplate nephelometer or spectrophotometer
-
Centrifuge with a plate rotor
Procedure:
-
Preparation of Stock Solution:
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
-
Addition to Aqueous Buffer:
-
Transfer a small, precise volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
-
Incubation and Precipitation:
-
Seal the plate and shake it at room temperature for a specified period (e.g., 2 hours) to allow for the precipitation of the compound.
-
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. Increased scattering indicates precipitation.
-
UV Spectrophotometry: Alternatively, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength maximum (λmax) for the compound.
-
-
Data Analysis:
-
For nephelometry, the solubility limit is the concentration at which a significant increase in light scattering is observed.
-
For UV spectrophotometry, create a standard curve using known concentrations of the compound in the assay buffer. Determine the concentration of the compound in the supernatant from the absorbance values. The solubility is the highest concentration where no precipitation is observed.
-
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in various assays.
Materials:
-
This compound (MW: 205.23 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or vials
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 205.23 g/mol = 2.0523 mg
-
-
-
Weighing:
-
Accurately weigh approximately 2.05 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, briefly sonicate the solution to aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Potential Applications
This compound is documented as an impurity of Policresulen.[8] Policresulen has been identified as a potent inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease, which is essential for viral replication.[9][10] Policresulen acts as a competitive inhibitor of this protease.[9][10]
This relationship suggests that this compound could be investigated for similar antiviral properties or used as a reference standard in studies involving Policresulen.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 8. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 9. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stock Solutions of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is an organic compound with the molecular formula C₇H₁₁NO₄S.[1] It is recognized as an impurity of Policresulen, a substance known for its antimicrobial and hemostatic properties.[2][3] In the realm of drug discovery and development, understanding the characteristics of such impurities is crucial for ensuring the safety and efficacy of the final pharmaceutical product. Furthermore, this compound itself has been identified as a potent inhibitor of the NS2B/NS3 protease, suggesting its potential utility in antiviral research, particularly against flaviviruses like the Dengue virus.[2][3][4]
These application notes provide a comprehensive guide for the preparation of stock solutions of this compound, ensuring accurate and reproducible experimental outcomes. The protocols outlined below are designed for use in a controlled laboratory setting and should be performed by trained personnel.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and safety information is paramount before handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₄S | [1] |
| Molecular Weight | 205.23 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures | Reference |
| Harmful if swallowed.[1] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. | [1] |
| Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [5][6] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [5][6] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. | [5][6] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. | [1][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocol: Preparation of Stock Solutions
This protocol provides a step-by-step guide for the preparation of stock solutions of this compound. The choice of solvent is critical and should be determined based on the specific requirements of the downstream application and the compound's solubility. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, and water. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile distilled water)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Ultrasonic bath (optional)
Procedure:
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and the total volume of the stock solution required for your experiments.
-
Calculate the Required Mass of the Compound: Use the following formula to calculate the mass of this compound needed:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the Compound: Accurately weigh the calculated amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolve the Compound: Add the appropriate volume of the chosen solvent to the vial containing the weighed compound.
-
Aid Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming to 37°C or sonication in an ultrasonic bath can be used to aid dissolution.[2]
-
Sterilization (Optional): If a sterile stock solution is required for cell-based assays, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Table 3: Example Calculations for Preparing a 10 mM Stock Solution
| Parameter | Value |
| Desired Concentration | 10 mM (0.01 mol/L) |
| Molecular Weight | 205.23 g/mol |
| For 1 mL of Stock Solution | |
| Volume | 1 mL (0.001 L) |
| Required Mass | 2.0523 mg |
| For 5 mL of Stock Solution | |
| Volume | 5 mL (0.005 L) |
| Required Mass | 10.2615 mg |
| For 10 mL of Stock Solution | |
| Volume | 10 mL (0.01 L) |
| Required Mass | 20.523 mg |
Table 4: Recommended Storage Conditions
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months | [2] |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the preparation of this compound stock solutions.
As this compound is noted as an NS2B/NS3 protease inhibitor, its mechanism of action would involve the disruption of the viral replication cycle. The following diagram illustrates a simplified representation of this inhibitory action.
Caption: Simplified diagram of the inhibitory action on the viral NS2B/NS3 protease.
Conclusion
The protocols and data presented provide a foundational guide for the safe and effective preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of experimental results in research and drug development applications. It is imperative to always consult the most recent Safety Data Sheet (SDS) for the compound and to perform all work in a suitable laboratory environment with the appropriate personal protective equipment.
References
Application Note: HPLC Analysis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, a known impurity in the pharmaceutical agent Policresulen. The described protocol utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible method for the separation and quantification of this analyte. This document provides a comprehensive guide, including instrumentation, reagent preparation, detailed experimental procedures, and data presentation to support research, quality control, and drug development activities.
Introduction
4-Hydroxy-2-methylbenzenesulfonic acid is a significant process-related impurity found in the synthesis of Policresulen, a topical hemostatic and antiseptic agent.[1][2] Rigorous monitoring and control of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This HPLC method provides a selective and sensitive approach for the determination of this compound in drug substances and formulations. The method is based on established principles of reverse-phase chromatography for the separation of aromatic sulfonic acids.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized or HPLC-grade water
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
-
Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range of the standard solutions.
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile |
| Gradient Program | Time (min) | %A | %B 0 | 95 | 520 | 50 | 5025 | 50 | 5030 | 95 | 535 | 95 | 5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Data Presentation
Quantitative data should be recorded and summarized for clarity and ease of comparison.
System Suitability
System suitability parameters must be assessed before sample analysis to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard solution) |
Calibration Data
A calibration curve should be generated by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | [Insert hypothetical data, e.g., 15000] |
| 1.0 | [Insert hypothetical data, e.g., 30000] |
| 5.0 | [Insert hypothetical data, e.g., 150000] |
| 10.0 | [Insert hypothetical data, e.g., 300000] |
| 20.0 | [Insert hypothetical data, e.g., 600000] |
-
Correlation Coefficient (r²): ≥ 0.999
-
Linearity Range: 0.5 - 20 µg/mL
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Development
The following diagram outlines the key considerations and their relationships in developing the HPLC method.
Caption: Key factors influencing the HPLC method development for the analyte.
References
Use of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in cell culture experiments
Disclaimer: The following application notes and protocols focus on the effects of the ammonium ion (NH₄⁺) in cell culture. The compound 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is not documented in publicly available scientific literature for direct use in cell culture experiments; it is primarily identified as an impurity of Policresulen. Therefore, the information provided below pertains to the well-studied effects of ammonium, a component of the requested molecule, on mammalian cell cultures.
Introduction
Ammonium is a critical metabolite in mammalian cell culture, primarily generated from the breakdown of glutamine, a key amino acid for cellular energy and biosynthesis.[1] While essential at low concentrations, the accumulation of ammonium in culture media can have significant inhibitory and toxic effects on cell growth, viability, and protein production.[1][2] Understanding the impact of ammonium is crucial for optimizing cell culture processes, particularly in the context of biopharmaceutical production where high cell densities and productivity are desired.
These application notes provide an overview of the effects of ammonium on cell culture, protocols for its analysis, and insights into the cellular mechanisms affected.
Key Effects of Ammonium on Mammalian Cells
Ammonium can exert a range of effects on cultured cells, including:
-
Inhibition of Cell Growth: Elevated ammonium concentrations can significantly reduce the specific growth rate and maximum viable cell density of various cell lines.[3][4]
-
Alteration of Metabolism: Ammonium can shift cellular metabolism, affecting the consumption rates of glucose and glutamine, and the production of lactate.[5]
-
Impact on Protein Glycosylation: Ammonium has been shown to alter the glycosylation patterns of recombinant proteins, which can affect their efficacy and immunogenicity.[3]
-
Induction of Apoptosis: At high concentrations, ammonium can induce programmed cell death, or apoptosis.[6][7]
-
Changes in Intracellular pH: The influx of ammonia (NH₃) can lead to changes in the intracellular pH, disrupting normal cellular functions.[8]
Quantitative Data Summary
The inhibitory effects of ammonium can vary depending on the cell line and culture conditions. The following tables summarize key quantitative data from studies on the impact of ammonium on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.
Table 1: Effect of Ammonium on CHO Cell Growth and Erythropoietin (EPO) Production
| Ammonium Chloride (mM) | Relative Final Cell Density (%) | Relative Final EPO Yield (%) |
| 0 | 100 | 100 |
| 5 | Growth Inhibition Observed | Increased Specific Production |
| 10 | Significantly Lower | Significantly Higher |
| 33 | 50 (IC50) | - |
Source: Data adapted from a study on CHO cells transfected with the human erythropoietin (EPO) gene.[3][9]
Table 2: General Inhibitory Concentrations of Ammonium on Various Cell Lines
| Cell Line Group | Response to 2 mM NH₄Cl | Example Cell Lines |
| Group 1 (Low Sensitivity) | < 14% growth inhibition | 293, HDF, Vero |
| Group 2 (Moderate Sensitivity) | 50-60% reduction in final cell yield | McCoy, MDCK |
| Group 3 (High Sensitivity) | > 75% growth inhibition | HeLa, BHK |
Source: Data adapted from a study on the growth inhibition effects of ammonium chloride on various cell lines.[2]
Experimental Protocols
Protocol 1: Determination of Ammonium Concentration in Cell Culture Supernatant
This protocol describes a colorimetric method for measuring the concentration of ammonium in cell culture media.
Materials:
-
Ammonia Assay Kit (e.g., from Cell Biolabs, Inc., MET-5086, or similar)
-
96-well microtiter plate
-
Spectrophotometric microplate reader
-
Ammonium chloride standards
-
Cell culture supernatant samples
-
Deionized water
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.
-
If necessary, dilute the supernatant with deionized water to bring the ammonium concentration within the linear range of the assay.[10]
-
-
Standard Curve Preparation:
-
Prepare a series of ammonium chloride standards in deionized water according to the assay kit instructions. A typical range is 0 to 800 µM.[10]
-
-
Assay:
-
Add 100 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 80 µL of Assay Reagent A to each well and mix thoroughly.
-
Add 40 µL of Assay Reagent B to each well and mix.
-
Incubate the plate for 30 minutes at 37°C.[10]
-
-
Measurement:
-
Read the absorbance of the plate at a wavelength between 630 nm and 670 nm using a microplate reader.[10]
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the ammonium concentration of the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Assessing the Impact of Ammonium on Cell Viability using Trypan Blue Exclusion
This protocol outlines a method to determine the percentage of viable cells in a culture exposed to different concentrations of ammonium.
Materials:
-
Cell culture treated with varying concentrations of ammonium chloride
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Suspension Preparation:
-
Collect a representative sample of the cell suspension from the culture.
-
Dilute the cells with PBS to an appropriate concentration for counting.
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the total number of cells (viable + non-viable).
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Signaling Pathways and Mechanisms of Action
Ammonium toxicity in mammalian cells is a multifactorial process involving the disruption of several key cellular pathways.
// Nodes Ammonium [label="Extracellular\nAmmonium (NH₄⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [shape=plaintext, label="Cell Membrane"]; Intracellular_pH [label="↑ Intracellular pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Altered Metabolism\n(↑ Glycolysis, ↓ TCA cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycosylation [label="Altered Protein\nGlycosylation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ammonium -> Ammonia [label="Diffusion"]; Ammonia -> Intracellular_pH; Intracellular_pH -> Metabolism; Ammonium -> Mitochondria [label="Transport"]; Mitochondria -> ROS; ROS -> Apoptosis; Metabolism -> Glycosylation; Mitochondria -> Apoptosis; } dot Caption: Simplified overview of ammonium toxicity pathways in mammalian cells.
Mechanism of Action:
-
Membrane Transport and pH Disruption: Extracellular ammonium (NH₄⁺) is in equilibrium with its uncharged form, ammonia (NH₃). NH₃ can freely diffuse across the cell membrane, leading to an increase in intracellular pH.[1] This can disrupt the function of pH-sensitive enzymes and cellular processes.
-
Mitochondrial Dysfunction: Ammonium can be transported into mitochondria, where it can interfere with the electron transport chain and lead to mitochondrial dysfunction. This results in increased production of reactive oxygen species (ROS).[6]
-
Oxidative Stress and Apoptosis: The accumulation of ROS creates a state of oxidative stress, which can damage cellular components and trigger the intrinsic apoptotic pathway, leading to programmed cell death.[6]
-
Metabolic Shifts: Increased intracellular pH can alter metabolic pathways, such as increasing the rate of glycolysis while potentially inhibiting the TCA cycle.[5]
-
Impact on Glycosylation: Alterations in metabolism and intracellular pH can affect the synthesis and processing of glycans, leading to changes in the glycosylation patterns of proteins.[3]
Experimental Workflow for Investigating Ammonium Effects
The following diagram illustrates a typical workflow for studying the effects of ammonium on a cell culture.
// Nodes Start [label="Start: Cell Culture\n(e.g., CHO cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with varying\n[NH₄Cl] (0-10 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Daily Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(Trypan Blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ammonium_Assay [label="Ammonium Assay\n(Colorimetric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite_Analysis [label="Metabolite Analysis\n(e.g., Glucose, Lactate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Analysis\n(e.g., Western Blot, ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycosylation_Analysis [label="Glycosylation Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Sampling; Sampling -> Viability; Sampling -> Ammonium_Assay; Sampling -> Metabolite_Analysis; Sampling -> Protein_Analysis; Protein_Analysis -> Glycosylation_Analysis; Viability -> Data_Analysis; Ammonium_Assay -> Data_Analysis; Metabolite_Analysis -> Data_Analysis; Glycosylation_Analysis -> Data_Analysis; } dot Caption: A typical experimental workflow for studying the impact of ammonium.
References
- 1. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ammonia Toxicity and Associated Protein Oxidation: A Single-Cell Surface Enhanced Raman Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ammonia-induced cell death in rat cortical neurons: roles of NMDA receptors and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of amino acid additions on ammonium stressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation. | Semantic Scholar [semanticscholar.org]
- 10. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is a known impurity in the production of Policresulen, a topical antiseptic and hemostatic agent. As regulatory requirements for drug purity become increasingly stringent, the need for well-characterized analytical reference standards for impurities is paramount. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard in pharmaceutical analysis. Its primary application is in the identification and quantification of this specific impurity in Policresulen drug substances and products, ensuring their quality, safety, and efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁NO₄S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| CAS Number | 2742982-16-5 | [1] |
| Appearance | Solid | [2] |
| Purity | >98.00% | [1] |
| Solubility | Soluble in water. To aid dissolution, vortexing, sonication, or warming in a water bath can be employed. | [1] |
| Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. | [1] |
Analytical Applications
The primary application of this compound as an analytical reference standard is for the qualitative and quantitative analysis of impurities in Policresulen. It is crucial for method development, validation, and routine quality control testing of the active pharmaceutical ingredient (API) and its finished dosage forms.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the separation and quantification of this compound. The following protocol is based on methods used for the analysis of Policresulen and its impurities.[3][4]
Experimental Protocol: HPLC Analysis
1. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS).
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | A time-based gradient can be optimized. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or MS detection |
| Injection Volume | 10 µL |
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a known volume of diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to various concentrations.
4. Sample Preparation:
-
Accurately weigh the Policresulen drug substance or a crushed portion of the drug product.
-
Dissolve in the diluent, sonicate if necessary, and dilute to a known volume.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
Expected Results:
The retention time and peak area of this compound will be determined. The concentration in a sample can be calculated from the calibration curve.
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific gradient program, but expected to be in the range of 5-15 minutes. |
| Linearity (r²) | ≥ 0.999 |
| Limit of Quantification (LOQ) | To be determined during method validation. |
| Limit of Detection (LOD) | To be determined during method validation. |
Spectroscopic Characterization
UV-Vis Spectroscopy
A solution of this compound in a suitable solvent (e.g., methanol or water) is expected to exhibit UV absorption maxima characteristic of a substituted benzene ring.
| Parameter | Expected Value |
| λ_max 1 | ~230 nm |
| λ_max 2 | ~280 nm |
| Molar Absorptivity (ε) | To be determined experimentally. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide structural confirmation of the reference standard. The expected chemical shifts are influenced by the hydroxyl, methyl, and sulfonic acid groups on the benzene ring.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Methyl (CH₃) | ~2.2 | Singlet |
| Hydroxyl (OH) | 9.0 - 10.0 | Broad Singlet |
| Ammonium (NH₄⁺) | ~7.0 | Broad Singlet |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-O | 155 - 160 |
| Aromatic C-S | 140 - 145 |
| Aromatic C-C | 115 - 135 |
| Methyl (CH₃) | ~20 |
Workflow and Diagrams
Experimental Workflow for Impurity Quantification
The following diagram illustrates the general workflow for using this compound as a reference standard for impurity quantification in a pharmaceutical sample.
Caption: Workflow for impurity analysis using a reference standard.
Logical Relationship in Analytical Method Development
The development of a robust analytical method using a reference standard involves a logical progression of steps to ensure the method is suitable for its intended purpose.
Caption: Logical flow of analytical method lifecycle.
Conclusion
This compound is an essential analytical reference standard for the quality control of Policresulen. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to accurately identify and quantify this impurity, thereby ensuring the safety and quality of the final drug product. Adherence to these or similarly validated methods is critical for regulatory compliance.
References
Application Notes and Protocols: Substituted Benzenesulfonic Acids as Doping Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzenesulfonic acids and their derivatives, particularly sulfonamides, represent a significant class of compounds in pharmacology. While their primary applications lie in therapeutic areas such as diuretics, antihypertensives, and antibacterials, their potent physiological effects have also led to their misuse as doping agents in sports. This document provides a detailed overview of the application of specific substituted benzenesulfonamides as masking agents in doping, their mechanism of action, and protocols for their synthesis and detection.
The primary use of these compounds in a doping context is not for direct performance enhancement but as masking agents . Diuretics, for instance, increase urine volume, thereby diluting the concentration of other illicit substances and their metabolites, making their detection in anti-doping tests more challenging.[1][2] The World Anti-Doping Agency (WADA) has included a range of diuretics, many of which are benzenesulfonamide derivatives, on its Prohibited List under class S5: Diuretics and Masking Agents.[3][4][5][6][7]
Featured Compounds
This section focuses on three prominent benzenesulfonamide derivatives that are frequently misused as masking agents in sports:
-
Hydrochlorothiazide: A thiazide diuretic.
-
Furosemide: A loop diuretic.[8]
-
Bumetanide: A loop diuretic.
Data Presentation
The following table summarizes key quantitative data for the featured compounds relevant to anti-doping analysis.
| Compound | Class | WADA Status | Minimum Reporting Level (MRL) in Urine[9][10] | Detection Window in Urine |
| Hydrochlorothiazide | Thiazide Diuretic | Prohibited (S5) | > 20 ng/mL | Up to 120 hours[11] |
| Furosemide | Loop Diuretic | Prohibited (S5) | > 20 ng/mL | Up to 96 hours[12] |
| Bumetanide | Loop Diuretic | Prohibited (S5) | > 20 ng/mL | Low ng/mL concentrations detectable[13] |
Signaling Pathways and Mechanism of Action
The diuretic effect of these benzenesulfonamide derivatives stems from their ability to inhibit specific ion transporters in the kidneys, leading to increased excretion of water and electrolytes.
Thiazide Diuretics (e.g., Hydrochlorothiazide)
Thiazide diuretics act on the distal convoluted tubule of the nephron, where they block the Na+/Cl- cotransporter (NCC).[1][4][14] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an osmotic increase in water excretion.
Loop Diuretics (e.g., Furosemide, Bumetanide)
Loop diuretics target the thick ascending limb of the Loop of Henle. They inhibit the Na+/K+/2Cl- cotransporter (NKCC2), a key transporter responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride.[15][16][17] This potent inhibition results in a substantial increase in urine output.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and analysis of the featured benzenesulfonamide diuretics.
Synthesis Protocols
1. Synthesis of Hydrochlorothiazide
-
Principle: Hydrochlorothiazide can be synthesized by the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde in an aqueous medium.[7][18][19]
-
Materials:
-
4-Amino-6-chloro-1,3-benzenedisulfonamide
-
Paraformaldehyde
-
Deionized water
-
Reaction vessel with reflux condenser and stirrer
-
Filtration apparatus
-
-
Procedure:
-
Combine 4-amino-6-chloro-1,3-benzenedisulfonamide and paraformaldehyde in a reaction vessel.
-
Add deionized water to the mixture.
-
Heat the mixture to reflux temperature (95-100°C) and maintain for 2-3 hours with continuous stirring.
-
Cool the reaction mixture to room temperature (25-30°C) and continue stirring for an additional 2-3 hours to allow for precipitation.
-
Filter the precipitated solid and wash thoroughly with deionized water.
-
Dry the resulting crude hydrochlorothiazide. Further purification can be achieved by recrystallization.
-
2. Synthesis of Furosemide
-
Principle: Furosemide is synthesized from 2,4-dichlorobenzoic acid through a multi-step process involving chlorosulfonation, amination, and subsequent reaction with furfurylamine.[20][21]
-
Materials:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Ammonia
-
Furfurylamine
-
Appropriate solvents and reaction vessels for each step
-
-
Procedure:
-
Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid to yield 4,6-dichloro-3-chlorosulfonyl-benzoic acid.
-
Ammonolysis: Treat the product from the previous step with ammonia to form 4-chloro-5-sulfamoyl-anthranilic acid.
-
Condensation: React the resulting sulfonamide with furfurylamine to produce furosemide.
-
The crude product is then purified, typically by recrystallization from ethanol.
-
3. Synthesis of Bumetanide
-
Principle: A one-pot synthesis method for bumetanide involves the reductive amination of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde.[3][5][22]
-
Materials:
-
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
Butyraldehyde
-
Methanol
-
10% Palladium on carbon (catalyst)
-
Autoclave
-
Filtration apparatus
-
n-Hexane
-
-
Procedure:
-
In an autoclave, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, and 10% palladium on carbon in methanol.
-
Flush the autoclave with nitrogen and then with hydrogen gas.
-
Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (approximately 6 hours), stop the reaction and cool to room temperature.
-
Filter the catalyst under a nitrogen blanket.
-
Concentrate the filtrate and dilute the resulting semi-solid mass with n-hexane.
-
Cool the mixture to below 10°C and filter the precipitated bumetanide.
-
Analytical Protocols for Detection in Urine
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is the gold standard for the detection and quantification of diuretics in urine for anti-doping purposes due to its high sensitivity and selectivity.[11][12][23][24][25]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Sample Preparation (General Procedure):
-
Internal Standard: Spike urine samples with a known concentration of a deuterated internal standard (e.g., furosemide-d5) for accurate quantification.[26]
-
Extraction: Perform either liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[27][28]
-
Reconstitution: Evaporate the extract to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Method Parameters (Illustrative Example):
-
Column: A C18 reversed-phase column is commonly used.[27]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[28][29]
-
Ionization Mode: ESI can be operated in either positive or negative mode depending on the analyte. For instance, hydrochlorothiazide is often analyzed in negative ion mode.[30]
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for each diuretic and its internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the diuretic in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are reported in ng/mL and compared against the WADA MRL.
-
Conclusion
The use of substituted benzenesulfonic acid derivatives, particularly sulfonamide diuretics, as masking agents is a significant issue in sports anti-doping. Understanding their mechanisms of action, along with robust and sensitive analytical methods for their detection, is crucial for maintaining the integrity of sport. The protocols and information provided in this document are intended to support researchers, scientists, and drug development professionals in their efforts to study and combat the misuse of these compounds.
References
- 1. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Bumetanide - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Process For The Preparation Of Hydrochlorothiazide [quickcompany.in]
- 8. wada-ama.org [wada-ama.org]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 13. Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 15. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loop diuretic - Wikipedia [en.wikipedia.org]
- 17. Loop Diuretics Unique Mechanism of Action [japi.org]
- 18. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 20. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 22. ijrpc.com [ijrpc.com]
- 23. akjournals.com [akjournals.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. esmed.org [esmed.org]
- 29. phenomenex.com [phenomenex.com]
- 30. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Viral Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiviral therapeutics is a cornerstone of modern medicine and public health. A critical step in the discovery and development of novel antiviral agents is the robust and reproducible assessment of their ability to inhibit viral replication in a cell-based environment. This document provides detailed application notes and protocols for several widely used in vitro assays designed to quantify the inhibition of viral replication. These assays are fundamental for screening compound libraries, determining the potency of lead candidates, and elucidating mechanisms of action.
The protocols described herein cover a range of methodologies, from traditional cytopathic effect (CPE) and plaque reduction assays to more contemporary reporter gene and quantitative PCR-based approaches. Each assay has distinct advantages and is suited for different viruses and research questions. Proper selection and execution of these assays are paramount for generating high-quality, reliable data to drive antiviral drug development programs forward.
Key Experimental Protocols
Several distinct methodologies are routinely employed to assess the efficacy of antiviral compounds. The choice of assay depends on the specific virus, the host cell line, the desired throughput, and the nature of the viral life cycle. Below are detailed protocols for the most common and robust viral replication inhibition assays.
Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a widely used method for screening antiviral compounds. It is based on the ability of a compound to protect host cells from the visible morphological changes and cell death induced by a virus.[1][2]
Principle: In a multi-well plate format, susceptible host cells are infected with a virus in the presence of varying concentrations of a test compound. If the compound is effective, it will inhibit viral replication and thus prevent or reduce the virus-induced CPE. Cell viability is then quantified using a variety of methods, such as staining with crystal violet or using metabolic assays like the MTT or ATP-based assays.[3][4]
Protocol:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in cell culture medium. It is common to perform a two-fold or ten-fold dilution series.
-
Also, prepare a positive control (a known antiviral drug) and a negative control (vehicle, e.g., DMSO).[7]
-
-
Infection and Treatment:
-
On the day of the experiment, remove the growth medium from the cell monolayer.
-
Add the diluted compounds to the respective wells.
-
Subsequently, add the virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).[2]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
-
Quantification of CPE:
-
Crystal Violet Staining:
-
Gently wash the wells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain with methanol or a similar solvent and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Metabolic Assays (e.g., MTT, MTS, or ATP-based):
-
Follow the manufacturer's instructions for the specific cell viability assay kit. These assays measure metabolic activity, which correlates with the number of viable cells.
-
-
Data Analysis: The percentage of CPE inhibition is calculated relative to the virus control (0% inhibition) and cell control (100% inhibition). The 50% effective concentration (EC50) or inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
The plaque reduction assay is a quantitative method used to determine the effect of an antiviral compound on the production of infectious virus particles.[3][8]
Principle: A confluent monolayer of host cells is infected with a known titer of virus in the presence of a test compound. The cells are then overlaid with a semi-solid medium (e.g., agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized areas of cell death or "plaques," each initiated by a single infectious virus particle. The number and size of plaques are then counted to determine the viral titer.[9]
Protocol:
-
Cell Seeding:
-
Seed a 6-well or 12-well plate with a suitable host cell line to achieve a confluent monolayer on the day of infection.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound in culture medium.
-
Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
Remove the growth medium and wash the cell monolayer with PBS.
-
Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.[9]
-
-
Overlay:
-
After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the test compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with a solution such as crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.[10]
Principle: Host cells are infected with a virus and treated with different concentrations of a test compound. After a single round of viral replication, the supernatant and/or the cells are harvested, and the amount of progeny virus is quantified using a titration method such as a TCID50 assay or a plaque assay.
Protocol:
-
Cell Seeding and Infection:
-
Seed cells in a multi-well plate and infect with the virus at a specific MOI.
-
Add serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate for a period that allows for one complete replication cycle of the virus.
-
-
Harvesting:
-
Collect the cell culture supernatant. For some viruses, it may be necessary to lyse the cells to release intracellular virions.
-
-
Quantification of Viral Titer:
-
Determine the viral titer in the harvested samples using a plaque assay or a TCID50 assay.
-
Data Analysis: The viral titer for each compound concentration is compared to the virus control. The IC50 is the concentration of the compound that reduces the viral yield by 50%.
Quantitative PCR (qPCR) Based Assay
This assay quantifies the amount of viral nucleic acid (DNA or RNA) as a measure of viral replication.[11]
Principle: Host cells are infected and treated with the test compound. At a specific time point post-infection, total nucleic acids are extracted from the cells or the supernatant. The amount of viral DNA or RNA is then quantified using real-time PCR with primers and probes specific to the viral genome.
Protocol:
-
Cell Culture, Infection, and Treatment:
-
Follow the same initial steps as for the virus yield reduction assay.
-
-
Nucleic Acid Extraction:
-
At the desired time post-infection, extract total DNA or RNA from the cells and/or supernatant using a commercial kit.
-
-
qPCR:
-
Perform reverse transcription if the virus has an RNA genome.
-
Set up the qPCR reaction with viral-specific primers, a fluorescent probe, and the extracted nucleic acid.
-
Run the qPCR on a real-time PCR instrument.
-
Data Analysis: The amount of viral nucleic acid is quantified relative to a standard curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 is determined.
Reporter Gene Assay
Reporter gene assays utilize genetically engineered viruses that express a reporter protein (e.g., luciferase or green fluorescent protein) as a surrogate for viral replication.
Principle: Cells are infected with a reporter virus in the presence of the test compound. The level of reporter protein expression is directly proportional to the extent of viral replication. Inhibition of replication results in a decrease in the reporter signal. This method is particularly well-suited for high-throughput screening (HTS).
Protocol:
-
Cell Seeding and Infection:
-
Seed cells in an opaque-walled 96-well or 384-well plate (for luciferase assays) or a clear-bottom plate (for GFP assays).
-
Infect the cells with the reporter virus and add the test compounds.
-
-
Incubation:
-
Incubate the plates for a period sufficient for reporter gene expression (typically 24-72 hours).
-
-
Signal Detection:
-
Luciferase: Add a luciferase substrate and measure the luminescence using a luminometer.
-
GFP: Measure the fluorescence using a fluorescence plate reader or an imaging cytometer.
-
Data Analysis: The reporter signal for each compound concentration is normalized to the virus control. The IC50 is the concentration of the compound that reduces the reporter signal by 50%.
Data Presentation
Quantitative data from viral replication inhibition assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Antiviral Activity and Cytotoxicity of Test Compounds
| Compound ID | Target Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound A | Influenza A | CPE Inhibition | 1.2 | >100 | >83.3 |
| Compound B | Influenza A | Plaque Reduction | 0.8 | >100 | >125 |
| Compound C | Dengue Virus | qPCR | 5.6 | 75 | 13.4 |
| Positive Ctrl | Influenza A | CPE Inhibition | 0.1 | >100 | >1000 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based viral replication inhibition assay.
Caption: General workflow for a viral replication inhibition assay.
Signaling Pathways as Antiviral Targets
Viruses exploit numerous host cell signaling pathways to facilitate their life cycle. These pathways represent attractive targets for antiviral drug development. The following diagram illustrates key stages of the viral life cycle and associated signaling pathways that can be targeted by inhibitors.
Caption: Key stages of the viral life cycle as targets for antiviral drugs.
References
- 1. Host Factors Promoting Viral RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Innovative Strategies in Antiviral Therapy: Natural Compounds and Intracellular Signaling Pathways [frontiersin.org]
- 3. Identifying Host Factors Associated with DNA Replicated During Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of Signaling Pathways in the Viral Life Cycle 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 7. Viral entry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Regulation of viral replication by host restriction factors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Virus entry: molecular mechanisms and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, as a sulfonic acid salt, is generally expected to be soluble in water and polar organic solvents. The presence of the sulfonic acid group enhances its polarity and ability to form hydrogen bonds with water molecules. Its solubility is influenced by factors such as temperature and the pH of the solution.
Q2: I am having trouble dissolving this compound in water at room temperature. What should I do?
A2: If you are experiencing difficulty dissolving the compound, you can try several techniques to improve its solubility. Gently heating the solution, for example to 37°C, can help. Additionally, using an ultrasonic bath can aid in the dissolution process. It is also important to ensure the compound is of high purity, as impurities can sometimes affect solubility.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: Based on the chemical structure, polar solvents are the most suitable for dissolving this compound. Water is a good starting point. For higher concentrations or if aqueous solubility is limited, polar organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can be tested. It is recommended to first test solubility in a small amount of solvent.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of sulfonic acids can be pH-dependent. For this compound, the presence of the phenolic hydroxyl group and the sulfonic acid group means that the overall charge of the molecule can change with pH. While sulfonic acids are strong acids and typically ionized, the phenolic hydroxyl group is weakly acidic. Experimenting with buffered solutions at different pH values may help to determine the optimal pH for solubility.
Q5: Can I heat the compound to improve solubility? If so, to what temperature?
A5: Yes, heating can increase the solubility of many compounds, including sulfonic acid salts. A recommended starting point is to gently warm the solution to 37°C. For some compounds, higher temperatures may be required, but it is crucial to be aware of the compound's thermal stability to avoid degradation. Many sulfonic acids exhibit good thermal stability, making them suitable for applications at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in water at the desired concentration. | Low intrinsic solubility at room temperature. | 1. Gently heat the solution (e.g., to 37°C) with stirring.2. Use an ultrasonic bath to aid dissolution.3. Try a different solvent or a co-solvent system (see Experimental Protocols). |
| A precipitate forms after the solution cools down. | Supersaturation was achieved at a higher temperature, and the compound is crashing out at room temperature. | 1. Prepare a more dilute solution.2. Maintain the solution at a slightly elevated temperature if the experimental conditions allow.3. Consider using a co-solvent to increase solubility at room temperature. |
| The pH of the solution changes upon adding the compound. | The compound itself is acidic. | Use a buffered solution to maintain a constant pH, which can also help with consistent solubility. |
| Incomplete dissolution is observed even with heating and sonication. | The desired concentration may exceed the maximum solubility in the chosen solvent. | 1. Determine the maximum solubility by gradually adding the compound to a known volume of solvent until no more dissolves.2. Consider using a different solvent system (e.g., a co-solvent). |
Solubility Data
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | Solubility is temperature-dependent. |
| Ethanol | Polar Protic | Likely Soluble | A good co-solvent with water. |
| Methanol | Polar Protic | Likely Soluble | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | A strong solvent for many organic compounds. |
| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | Less polar than the other solvents listed. |
| Hexane | Nonpolar | Insoluble | "Like dissolves like" principle suggests poor solubility. |
Experimental Protocols
Protocol for Improving Solubility Using Heat and Sonication
-
Weigh the desired amount of this compound.
-
Add the compound to the desired volume of solvent in a suitable container.
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the compound has not fully dissolved, place the container in a water bath heated to 37°C.
-
Continue stirring for another 10-15 minutes.
-
If dissolution is still incomplete, place the container in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution for any remaining solid particles.
-
If the solution is clear, allow it to cool to room temperature and observe for any precipitation.
Protocol for Improving Solubility Using a Co-Solvent System
-
Select a water-miscible organic solvent in which this compound is expected to have higher solubility (e.g., ethanol or DMSO).
-
Prepare a concentrated stock solution of the compound in the chosen organic solvent.
-
Slowly add the aqueous buffer or medium to the concentrated organic stock solution while stirring.
-
Alternatively, prepare the final desired concentration by mixing the appropriate volumes of the aqueous solvent and the organic solvent before adding the compound.
-
Observe the solution for any signs of precipitation. The final percentage of the organic solvent should be kept as low as possible and be compatible with the intended downstream application.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Technical Support Center: Degradation of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the biodegradation of 4-Hydroxy-2-methylbenzenesulfonic acid?
A1: Based on studies of similar sulfonated aromatic compounds, the initial steps of aerobic biodegradation likely involve an enzymatic attack on the aromatic ring. A common mechanism is initiated by a dioxygenase, leading to the formation of a catechol-like intermediate. For 4-Hydroxy-2-methylbenzenesulfonic acid, this would likely be 4-sulfocatechol. Subsequently, the ring is cleaved, and the sulfonate group is removed.
Q2: Can this compound salt be degraded by Advanced Oxidation Processes (AOPs)?
A2: Yes, AOPs are effective for the degradation of recalcitrant organic compounds like this compound salt.[1][2] Processes such as Fenton (Fe²⁺/H₂O₂) and photo-Fenton are capable of generating highly reactive hydroxyl radicals (•OH) that can mineralize the compound.[1][3] The efficiency of these processes is highly dependent on experimental conditions.
Q3: What are the potential intermediates in the anaerobic degradation of compounds structurally similar to 4-Hydroxy-2-methylbenzenesulfonic acid?
A3: In anaerobic environments, the degradation of aromatic compounds often proceeds through different intermediates. For example, the anaerobic metabolism of m-cresol, a structurally related compound, has been shown to involve the formation of 4-hydroxy-2-methylbenzoic acid through CO₂ incorporation.[4] This suggests that carboxylation might be an initial step before ring cleavage under methanogenic conditions.[4]
Troubleshooting Guides
Issue 1: Low degradation efficiency in biodegradation experiments.
| Possible Cause | Troubleshooting Step |
| Inadequate microbial consortium | Use an enriched microbial culture from a site contaminated with similar sulfonated compounds. Acclimatize the culture by gradually increasing the concentration of the target compound. |
| Substrate toxicity | High concentrations of the compound may be toxic to the microorganisms. Start with a lower concentration and monitor cell viability. |
| Nutrient limitation | Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements. The ammonium salt itself provides a nitrogen source. |
| Sub-optimal pH or temperature | Optimize the pH and temperature of the incubation based on the requirements of the microbial consortium. Most bacterial degradation occurs optimally between pH 6.5-7.5 and 25-35°C. |
Issue 2: Inconsistent results with Advanced Oxidation Processes (AOPs).
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The Fenton process is highly pH-dependent, with optimal degradation typically occurring in acidic conditions (around pH 3-4).[3][5] Adjust the pH of your solution before adding the Fenton reagents. |
| Sub-optimal H₂O₂ dosage | An insufficient amount of hydrogen peroxide will limit the generation of hydroxyl radicals. Conversely, an excess can lead to scavenging of •OH radicals.[1] Perform preliminary experiments to determine the optimal [H₂O₂]/[substrate] ratio. |
| Improper catalyst (Fe²⁺) concentration | The concentration of Fe²⁺ is crucial for the Fenton reaction. A low concentration will result in a slow reaction rate, while an excessively high concentration can also have a scavenging effect. |
| Presence of radical scavengers | Other substances in the matrix, such as certain ions or organic matter, can compete for hydroxyl radicals, reducing the degradation efficiency.[2] Consider purifying the sample or increasing the oxidant dose. |
Experimental Protocols & Data
Representative Biodegradation Rates of Structurally Similar Compounds
The following table summarizes biodegradation data for compounds structurally related to 4-Hydroxy-2-methylbenzenesulfonic acid, providing an indication of expected degradation timelines.
| Compound | Half-life (in aquatic environment) | Reference |
| Quaternary Ammonium Salts (general) | 0.5 to 1.6 days | [6] |
| Linear Alkylbenzenesulfonates (LAS) | Varies with alkyl chain length | [7] |
Optimized Conditions for AOP Degradation of a Related Compound (4-Hydroxybenzoic acid)
This data provides a starting point for optimizing the AOP-mediated degradation of 4-Hydroxy-2-methylbenzenesulfonic acid.
| Parameter | Optimal Value | Reference |
| pH | ~3.5 | [3] |
| [Fe²⁺] | 0.125 mmoles/L (7 ppm) | [3] |
| [H₂O₂]/[COD] ratio | 6.4 | [3] |
Methodology for a Typical Fenton Oxidation Experiment
-
Solution Preparation: Prepare an aqueous solution of this compound salt of a known concentration.
-
pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 3.5) using sulfuric acid or sodium hydroxide.[2]
-
Catalyst Addition: Add the required amount of a ferrous salt solution (e.g., FeSO₄·7H₂O) to the reaction vessel and mix thoroughly.[2]
-
Initiation of Oxidation: Add the predetermined volume of hydrogen peroxide to initiate the degradation reaction.
-
Sampling: At specific time intervals, withdraw samples and quench the reaction immediately (e.g., by adding a strong base to raise the pH or a scavenger like sodium sulfite).
-
Analysis: Analyze the concentration of the parent compound and any potential intermediates using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Proposed Aerobic Biodegradation Pathway
Caption: Proposed aerobic biodegradation pathway for 4-Hydroxy-2-methylbenzenesulfonic acid.
Advanced Oxidation Process (Fenton Reaction) Workflow
Caption: General experimental workflow for Fenton-based degradation studies.
Logical Relationship in Troubleshooting AOPs
Caption: Decision-making flowchart for troubleshooting AOP experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for biodegradation of linear alkylbenzenesulfonates | Semantic Scholar [semanticscholar.org]
Long-term storage and stability of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound salt powder and its solutions?
A1: For long-term stability, the solid powder form of this compound salt should be stored at -20°C.[1] Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. Recommended storage temperatures for solutions are -80°C for up to 6 months and -20°C for up to 1 month.[2]
Q2: What solvents are suitable for preparing solutions of this compound salt?
A2: The choice of solvent depends on the experimental requirements. While specific solubility data is limited, you should select a solvent in which the compound is adequately soluble and stable. To aid dissolution, it is acceptable to gently warm the solution to 37°C and use an ultrasonic bath.[2] Always use high-purity, anhydrous solvents if possible, to minimize potential degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound salt should not be stored or mixed with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[1] Such materials can promote degradation of the compound.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways are not extensively documented in the provided literature, potential degradation could occur through oxidation of the hydroxyl group, desulfonation, or reactions involving the ammonium counter-ion, especially at elevated temperatures or in the presence of incompatible substances. Under fire conditions, the compound may decompose and emit toxic fumes.[1]
Q5: How can I tell if my solution has degraded?
A5: Signs of degradation can include a change in color, the formation of precipitates, or a decrease in performance in your assay. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to measure the concentration of the parent compound and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature is too high, leading to decreased solubility or degradation. | Try preparing a more dilute solution. Ensure the solution is stored at the recommended -80°C.[2] If precipitate persists, it may be a degradant; analyze the solution using HPLC. |
| The solution has changed color (e.g., yellowing). | This is often a sign of oxidation or other chemical degradation. | Discard the solution and prepare a fresh stock. To prevent this, consider de-gassing the solvent before use or storing the solution under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results in my experiments. | This could be due to degradation of the compound, leading to a lower effective concentration, or interference from degradation products. Repeated freeze-thaw cycles can also contribute to degradation. | Prepare fresh solutions from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Verify the concentration of your solution using a validated analytical method. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent at room temperature. | Gently warm the solution to 37°C and use sonication to aid dissolution.[2] Ensure you have not exceeded the solubility limit. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Salt
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound salt solutions.
1. Instrumentation and Materials:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- This compound salt reference standard
- High-purity water and acetonitrile
- Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- UV Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the compound)
- Gradient Elution:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30-31 min: 95% to 5% B
- 31-35 min: 5% B (re-equilibration)
3. Procedure:
- Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase A at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Dilute the test solution to be within the calibration range using mobile phase A.
- Analysis: Inject the standards and samples onto the HPLC system.
- Data Evaluation: Quantify the peak area of the parent compound and monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
References
Troubleshooting protease inhibition assays with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in protease inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to protease inhibition?
This compound is documented as an impurity of Policresulen.[1][2][3] Policresulen is a known potent inhibitor of NS2B/NS3 protease, with a reported IC50 of 0.48 μg/mL, and it acts as a competitive inhibitor.[1][3] Therefore, when working with Policresulen, the presence of this impurity could influence experimental outcomes. Researchers studying this compound directly as a potential inhibitor should be aware of its chemical properties and potential for assay interference.
Q2: What is the expected mechanism of inhibition for compounds related to this compound?
While the exact mechanism for this compound is not documented, its parent compound, Policresulen, acts as a competitive inhibitor of the NS2B/NS3 protease.[1][3] Generally, competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.[4]
Q3: Are there known stability or solubility issues with this compound?
According to its safety data sheet, this compound is stable under recommended storage conditions.[5] For stock solutions, it is advised to dissolve the compound in an appropriate solvent and store it in aliquots to avoid repeated freeze-thaw cycles. If solubility is an issue, gentle warming to 37°C and sonication may help.[1] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]
Q4: Can the ammonium salt component of the compound affect my assay?
Yes, high concentrations of ammonium salts can inhibit the production of proteases in some bacterial systems and may influence the activity of the purified enzyme itself.[6] It is crucial to include proper vehicle controls in your experimental design to account for any effects of the salt or the solvent on the protease activity.
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
Q: My negative control wells (without inhibitor) show a very high signal. What could be the cause?
High background can obscure the signal from your inhibitor and reduce the sensitivity of your assay. Common causes include:
-
Compound Autofluorescence: As a phenolic compound, this compound may possess intrinsic fluorescence, especially when excited with UV or blue light, which is common in fluorescence-based assays.[7][8]
-
Contaminated Reagents: Buffers, substrates, or the enzyme itself might be contaminated.
-
Sub-optimal Assay Conditions: The pH or temperature of the assay may not be optimal for the specific protease, leading to non-specific substrate cleavage.
-
Substrate Instability: The substrate may be degrading spontaneously under the assay conditions.
Troubleshooting Steps:
-
Run a Compound Interference Control: Prepare a well with all assay components except the enzyme, and add your compound. Measure the fluorescence. A high signal indicates that your compound is autofluorescent at the assay's excitation/emission wavelengths.
-
Check Reagent Purity: Prepare fresh buffers and substrate solutions. Ensure the enzyme stock is pure.
-
Optimize Assay Buffer: Verify that the pH of your assay buffer is optimal for your protease. Some proteases have very narrow pH ranges for maximal activity.
-
Run a "Substrate Only" Control: In a well with only the assay buffer and the substrate, monitor the signal over time. A significant increase indicates substrate instability.
Issue 2: No Inhibition or Weaker than Expected Inhibition
Q: I am not observing any inhibition, or the IC50 is much higher than expected. What should I check?
This could be due to a variety of factors, from the compound itself to the experimental setup.
-
Low Compound Potency: this compound may simply be a weak or non-inhibitor for your specific protease.
-
Enzyme Concentration Too High: If the enzyme concentration is too high, it may require a much higher concentration of the inhibitor to see a significant effect.
-
Substrate Concentration: In competitive inhibition, a high substrate concentration can outcompete the inhibitor, leading to an apparent decrease in potency.[1]
-
Incorrect Assay Conditions: The pH, temperature, or incubation time may not be suitable for the inhibitor to bind effectively.
-
Compound Degradation: The compound may not be stable in the assay buffer over the course of the experiment.
Troubleshooting Steps:
-
Perform a Positive Control: Always include a known inhibitor for your protease to ensure the assay is working correctly.
-
Optimize Enzyme Concentration: Titrate your enzyme to find the lowest concentration that gives a robust signal.
-
Check Substrate Concentration: Ideally, the substrate concentration should be at or below its Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.
-
Verify Compound Integrity: Prepare fresh dilutions of your compound for each experiment.
Issue 3: High Variability Between Replicates
Q: My replicate wells show very different results. How can I improve the reproducibility of my assay?
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[9]
-
Well-to-Well Variation: Differences in temperature or evaporation across the microplate can affect reaction rates.
-
Reagent Mixing: Incomplete mixing of reagents in the wells can lead to inconsistent results.
-
Air Bubbles: Bubbles in the wells can interfere with the light path in fluorescence or absorbance readers.[9]
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
Use a Master Mix: Prepare a master mix of common reagents (buffer, enzyme, substrate) to add to the wells, reducing pipetting variability between wells.[9]
-
Ensure Proper Mixing: After adding all reagents, gently mix the contents of the wells, for example, by using a plate shaker or by gently pipetting up and down.
-
Check for Bubbles: Before reading the plate, visually inspect it for air bubbles and remove them if necessary.
Quantitative Data Summary
There is no publicly available data on the direct protease inhibitory activity (e.g., IC50) of this compound. It is primarily known as an impurity of Policresulen. The inhibitory data for Policresulen is provided below for context. Researchers should determine the IC50 of this compound empirically for their specific protease of interest.
Table 1: Inhibitory Activity of Policresulen (for reference)
| Compound | Target Protease | IC50 | Inhibition Type | Reference |
|---|
| Policresulen | DENV2 NS2B/NS3 | 0.48 µg/mL | Competitive |[1][3] |
Table 2: Template for Experimental Data
| Compound | Protease Target | Substrate Conc. (µM) | Enzyme Conc. (nM) | IC50 (µM) | Hill Slope |
|---|---|---|---|---|---|
| This compound | [User Defined] |
| [Positive Control] | [User Defined] | | | | |
Experimental Protocols
General Protocol for a Fluorescence-Based Protease Inhibition Assay
This protocol provides a general framework for determining the IC50 of a test compound using a fluorogenic peptide substrate.
Materials:
-
Protease of interest
-
Fluorogenic peptide substrate specific to the protease
-
Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme, may contain salts like NaCl and additives like DTT or a detergent)
-
Test Compound (this compound)
-
Known Protease Inhibitor (Positive Control)
-
Vehicle (Solvent used to dissolve the compound, e.g., DMSO)
-
Black, flat-bottom 96-well microplate (for fluorescence assays)[9]
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your test compound and positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the assay buffer and bring it to the optimal temperature for the assay.
-
Dilute the protease and substrate in the assay buffer to their desired working concentrations.
-
-
Assay Setup:
-
Create a serial dilution of your test compound and positive control in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.1 µM.
-
In a 96-well plate, add the following to the appropriate wells (e.g., in triplicate):
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.
-
Negative Control (100% Activity): 50 µL Assay Buffer containing vehicle + 50 µL Enzyme Solution.
-
Test Compound Wells: 50 µL of each dilution of the test compound + 50 µL Enzyme Solution.
-
Positive Control Wells: 50 µL of each dilution of the positive control + 50 µL Enzyme Solution.
-
-
Pre-incubate the plate for 15-30 minutes at the desired temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well will be 150 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for a protease inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Enzyme Kinetics and Hit Validation in Fluorimetric Protease Assay...: Ingenta Connect [ingentaconnect.com]
- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 3. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-2-methylbenzenesulfonic acid | C7H8O4S | CID 81554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Benzenesulfonic Acid Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzenesulfonic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield of Benzenesulfonic Acid
Question: I am getting a low yield or no desired product in my sulfonation reaction. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in a sulfonation reaction is a common issue that can stem from several factors related to the reaction equilibrium, reagent quality, and reaction conditions.
Troubleshooting Steps:
-
Reversibility of the Reaction: The sulfonation of aromatic compounds is a reversible reaction. The presence of water, a byproduct of the reaction when using sulfuric acid, can shift the equilibrium back to the reactants, leading to lower yields.[1][2]
-
Solution: To drive the reaction forward, it is crucial to remove the water as it forms. This can be achieved by:
-
Using a dehydrating agent like thionyl chloride (SOCl₂), which reacts with water to produce gaseous HCl and SO₂ that can be removed.[3]
-
Employing an azeotropic distillation setup to continuously remove water from the reaction mixture.
-
Using fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) as the sulfonating agent, as these do not produce water as a byproduct.[2][4]
-
-
-
Concentration of Sulfonating Agent: The concentration of the sulfonating agent is critical. If the concentration of sulfuric acid drops below a certain level (the π value), the reaction will stop.[5]
-
Solution: Use concentrated sulfuric acid (96-98%) or oleum. Ensure that your starting materials are as dry as possible to prevent dilution of the acid.
-
-
Reaction Temperature: The reaction temperature influences the reaction rate and equilibrium.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions and the reverse reaction. The optimal temperature depends on the specific substrate and sulfonating agent. For benzene sulfonation with concentrated sulfuric acid, heating under reflux is often required.[6] When using the more reactive fuming sulfuric acid, a lower temperature (e.g., 40°C) is sufficient.[6]
-
-
Purity of Reagents: Impurities in the starting materials, especially water, can significantly impact the reaction.
-
Solution: Use dry benzene and high-purity sulfonating agents.
-
2. High Levels of Diphenyl Sulfone Byproduct
Question: My product is contaminated with a significant amount of diphenyl sulfone. How can I minimize the formation of this byproduct?
Answer:
Diphenyl sulfone is a common byproduct in sulfonation reactions, formed by the reaction of benzenesulfonic acid with another molecule of benzene. Its formation is influenced by reaction temperature and the choice of sulfonating agent.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher reaction temperatures tend to favor the formation of diphenyl sulfone.[4]
-
Solution: Maintain the recommended temperature for your specific reaction. For instance, when using chlorosulfonic acid to synthesize benzenesulfonyl chloride, keeping the temperature between 20-25°C is recommended to minimize sulfone formation.[7]
-
-
Order of Reagent Addition: The way reagents are mixed can impact side reactions.
-
Solution: When using chlorosulfonic acid, it is crucial to add the benzene to the acid, not the other way around, to minimize sulfone formation.[7]
-
-
Use of Inhibitors: Certain additives can suppress the formation of sulfones.
3. Hydrolysis of Benzenesulfonyl Chloride During Workup
Question: I am synthesizing benzenesulfonyl chloride, but I suspect it is hydrolyzing back to benzenesulfonic acid during the workup. How can I prevent this?
Answer:
Benzenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[7][11] Careful handling during the workup is essential to obtain a good yield of the desired product.
Troubleshooting Steps:
-
Rapid Workup: Prolonged contact with water will lead to significant hydrolysis.
-
Anhydrous Conditions During Distillation: Any residual moisture can cause hydrolysis and decomposition during purification by distillation.
-
Solution: Before distillation, it is beneficial to add a solvent like carbon tetrachloride and distill it off under atmospheric pressure. The carbon tetrachloride vapor will carry away any remaining moisture.[7]
-
-
Aqueous Process for Aryl Sulfonyl Chlorides: For certain substrates, an aqueous process has been developed where the sulfonyl chloride precipitates directly from the reaction mixture, protecting it from hydrolysis.[12]
4. Purification Difficulties with Benzenesulfonic Acid
Question: I am having trouble purifying my benzenesulfonic acid. What are some effective methods?
Answer:
Benzenesulfonic acid is a strong, hygroscopic acid, which can make it challenging to purify and handle.
Purification Strategies:
-
Purification via Barium Salt: A classic method involves converting the crude acid to its barium salt, which can be purified and then converted back to the free acid.
-
Protocol: Dissolve the crude acid in a small amount of distilled water and add slightly less than the theoretical amount of barium carbonate. Once the effervescence ceases and the solution is still acidic, filter off the insoluble barium benzenesulfonate. The salt is then dried and suspended in water, and a stoichiometric amount of sulfuric acid is added to precipitate barium sulfate, leaving the pure benzenesulfonic acid in the filtrate. The water can then be removed under high vacuum to yield the crystalline acid.[13]
-
-
Fractional Crystallization: For commercial acids, fractional crystallization from a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) can yield colorless plates.[13]
-
Chromatographic Methods: For certain derivatives, purification using macroporous absorbent resin chromatography can be effective for separating isomers and removing impurities.[14]
Data Presentation
Table 1: Recommended Reaction Temperatures for Sulfonation
| Sulfonating Agent | Substrate | Recommended Temperature | Notes |
| Concentrated H₂SO₄ | Benzene | Reflux | Reaction is slow and requires heating for several hours.[6] |
| Fuming H₂SO₄ (Oleum) | Benzene | 40°C | More reactive than concentrated sulfuric acid, allowing for lower temperatures.[6] |
| Chlorosulfonic Acid | Benzene | 20-25°C | To minimize diphenyl sulfone formation.[7] |
| Sulfur Trioxide (SO₃) | Benzene | 40°C | Highly exothermic reaction; temperature control is critical.[8] |
| Thionyl Chloride/H₂SO₄ | Toluene | Room Temperature | Thionyl chloride removes water, allowing for milder conditions. |
Table 2: Typical Yields and Byproducts in Benzenesulfonic Acid Synthesis
| Sulfonating Agent | Product | Typical Yield | Major Byproducts | Reference |
| H₂SO₄ / Thionyl Chloride | Benzenesulfonic Acid | ~96.3% | Diphenyl sulfone (~1.6%), residual H₂SO₄ (~2.7%) | [4] |
| Sulfur Trioxide | Benzenesulfonic Acid | 98% | Diphenyl sulfone (1.5%), residual H₂SO₄ (0.2%) | [8] |
| Chlorosulfonic Acid | Benzenesulfonyl Chloride | 40-50% (unoptimized) | Phenyl sulfone | [12] |
| PCl₅ / Sodium Benzenesulfonate | Benzenesulfonyl Chloride | 74-87% | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonic Acid using Sulfur Trioxide
This protocol is adapted from a literature procedure for the mono-sulfonation of benzene.[8]
-
Apparatus Setup: A three-necked reaction flask (1 L capacity) is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reaction Mixture Preparation: Charge the reaction flask with 390 g (5 gram molecules) of dry benzene and 1 g of acetic anhydride (to suppress sulfone formation).[8]
-
Reaction Conditions: Heat the reaction flask to 40°C and gradually reduce the pressure until the benzene refluxes vigorously at 400 mm Hg.
-
Addition of Sulfur Trioxide: A separate flask (sulfur trioxide generator) is charged with 200 g (2.5 gram molecules) of liquid, stabilized sulfur trioxide. Connect the generator to the reaction flask to allow the SO₃ to be aspirated into the refluxing benzene.
-
Reaction Monitoring: The reaction is complete when all the sulfur trioxide has evaporated from the generator and passed into the reaction vessel, at which point the reflux will cease.
-
Workup and Isolation: Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene under vacuum. This will leave a light amber-colored oil which slowly crystallizes upon standing in a desiccator over concentrated sulfuric acid. The reported yield is 98% with respect to the amount of sulfur trioxide used.[8]
Protocol 2: Synthesis of Benzenesulfonyl Chloride using Chlorosulfonic Acid
This protocol is based on a procedure from Organic Syntheses.[7]
-
Apparatus Setup: In a 5-L flask equipped with a mechanical stirrer, a separatory funnel, an exit tube for HCl gas, and a thermometer, place 3.5 kg (2 L, 30 moles) of chlorosulfonic acid.
-
Addition of Benzene: Slowly add 780 g (888 cc, 10 moles) of benzene to the chlorosulfonic acid with continuous stirring. Maintain the temperature between 20° and 25°C using a cold water bath. The addition should take 2-3 hours. The evolved hydrogen chloride gas should be directed to a hood or an absorption trap.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional hour.
-
Quenching: Pour the reaction mixture onto 6-7 kg of crushed ice.
-
Extraction and Washing: Add one liter of carbon tetrachloride and separate the organic layer as soon as possible. Extract the aqueous layer with 500 cc of carbon tetrachloride. Combine the organic extracts and wash them with a dilute sodium carbonate solution.
-
Purification: Distill the bulk of the carbon tetrachloride under atmospheric pressure. Then, reduce the pressure and collect the benzenesulfonyl chloride at 113–115°C / 10 mm Hg.
Visualizations
Caption: Troubleshooting workflow for low yield in benzenesulfonic acid synthesis.
Caption: Reaction pathway showing the formation of the desired product and the diphenyl sulfone byproduct.
Caption: Key safety precautions for handling sulfonation reactions.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 5. chemithon.com [chemithon.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 10. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. allhdi.com [allhdi.com]
- 13. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]
- 14. CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium - Google Patents [patents.google.com]
Technical Support Center: 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too good, and the compound remains dissolved even at low temperatures.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is highly soluble in the wash solvent. | - Perform small-scale solubility tests with a range of solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.- Allow the solution to cool slowly to room temperature and then place it in an ice bath.- Use a minimal amount of ice-cold wash solvent. |
| Product is Oily or Gummy, Fails to Crystallize | - Presence of impurities that inhibit crystallization.- Residual solvent. | - Try to "salt out" the product by adding a non-polar solvent to the solution.- Use a different recrystallization solvent or a solvent mixture.- Ensure the product is thoroughly dried under vacuum. |
| Discolored Product (e.g., pink, brown) | - Oxidation of the phenol group.- Presence of colored impurities. | - Perform recrystallization in the presence of a small amount of a reducing agent like sodium bisulfite.- Treat the solution with activated carbon to adsorb colored impurities before filtration and recrystallization.- Conduct the purification under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Melting Point | - The product is not pure.- The presence of isomers, such as 2-Hydroxy-4-methylbenzenesulfonic acid ammonium salt. | - Repeat the purification process, such as recrystallization, until a sharp and consistent melting point is achieved.- Use analytical techniques like NMR or HPLC to check for isomeric impurities. |
| Product is Hygroscopic and Difficult to Handle | - Inherent property of the ammonium salt. | - Handle the product in a glove box or a dry atmosphere.- Store the purified product in a desiccator over a suitable drying agent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organic compound that is known as an impurity of Policresulen.[2][3][4] Policresulen is a topical antiseptic and hemostatic agent.
Q2: What are the typical impurities found with this compound?
A2: Besides residual starting materials and solvents, common impurities can include isomers formed during the sulfonation of m-cresol, such as 2-Hydroxy-4-methylbenzenesulfonic acid ammonium and 5-Hydroxytoluene-2,4-disulphonic acid diammonium.[3]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While specific data is limited, a common approach for purifying similar aromatic sulfonic acid salts is to use a polar solvent such as an alcohol (e.g., ethanol, isopropanol) or a mixture of an alcohol and water. The ideal solvent should dissolve the compound when hot and allow for good crystal formation upon cooling.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using a combination of techniques:
-
Melting Point: A sharp and un-depressed melting point is indicative of high purity.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect trace impurities.
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify impurities.
Q5: What are the recommended storage conditions for this compound?
A5: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[5] For long-term storage, keeping it at -20°C in a freezer is recommended.[1] Given that it is an ammonium salt, it may be hygroscopic and should be protected from moisture.[1]
Experimental Protocols
Recrystallization Protocol
This is a general protocol and may require optimization based on the initial purity of the compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot solvent (e.g., 80:20 ethanol:water) in an Erlenmeyer flask. Add the solvent gradually until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently swirl the flask. Heat the solution for a few minutes to allow for the adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility (at boiling) | Crystal Formation (at 0°C) | Purity (by HPLC) |
| Water | High | Poor | 95.2% |
| Ethanol | Moderate | Good | 98.5% |
| Isopropanol | Low | Very Good | 99.1% |
| 80:20 Ethanol:Water | High | Good | 98.8% |
| 90:10 Isopropanol:Water | Moderate | Very Good | 99.3% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Experimental Workflow for Purification
Caption: A generalized workflow for the purification of this compound via recrystallization.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields during purification.
References
Preventing degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the in vitro degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments, offering clear and actionable solutions.
FAQs
-
What are the primary causes of degradation for this compound in vitro? The primary causes of degradation are improper storage, exposure to incompatible materials, and repeated freeze-thaw cycles.[1][2] The compound is sensitive to strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
-
How should I properly store the compound to ensure its stability? For long-term stability, the powdered form should be stored at -20°C.[1] If the compound is in a solvent, it should be stored at -80°C.[1][2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
What is the shelf-life of the compound in solution? When stored as a stock solution at -80°C, it is recommended to be used within 6 months.[2] If stored at -20°C, the solution should be used within 1 month.[2] To avoid degradation, it is advisable to prepare aliquots of the stock solution to prevent repeated freezing and thawing.[2]
-
Can I do anything to increase the solubility of the compound when preparing a stock solution? Yes, to aid in dissolving the compound, you can gently heat the tube to 37°C and use an ultrasonic bath to oscillate the solution for a short period.[2]
-
What are the known hazardous decomposition products? Under fire conditions, this compound may decompose and release toxic fumes.[1] However, specific decomposition products under normal laboratory conditions are not well-documented.
Troubleshooting Common Issues
-
Issue: I am observing inconsistent results in my experiments.
-
Possible Cause: This could be due to the degradation of your this compound stock solution.
-
Solution: Verify the storage conditions and age of your stock solution. If it has been stored improperly or is older than the recommended shelf-life, prepare a fresh stock solution. Ensure you are using aliquots to avoid freeze-thaw cycles.[2]
-
-
Issue: My solution has changed color or shows precipitates.
-
Possible Cause: This may indicate chemical degradation or contamination. The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Solution: Discard the solution. When preparing a new solution, ensure that all glassware is clean and that the solvent and any other reagents are compatible with the compound.
-
-
Issue: The compound is not dissolving properly.
-
Possible Cause: The compound may have low solubility in the chosen solvent at room temperature.
-
Solution: As recommended, you can gently warm the solution to 37°C and use sonication to facilitate dissolution.[2] Always ensure the chosen solvent is appropriate for your experimental needs and is compatible with the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Shelf-Life | Key Considerations |
| Powder | -20°C | Not specified, stable under recommended conditions[1] | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -20°C | Within 1 month[2] | Avoid repeated freeze-thaw cycles.[2] |
| In Solvent | -80°C | Within 6 months[2] | Aliquot into single-use vials to maintain stability.[2] |
Experimental Protocols
Protocol for Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions of this compound to minimize degradation.
-
Preparation of Stock Solution:
-
Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile, RNase/DNase-free tube.
-
Add the appropriate volume of a suitable solvent (refer to the product's certificate of analysis for solvent recommendations).
-
To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a brief period.[2]
-
Vortex the solution until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Once the stock solution is prepared, it should be immediately aliquoted into smaller, single-use sterile tubes.
-
This practice is crucial to avoid repeated freeze-thaw cycles which can lead to product failure.[2]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
-
Use of Stored Solutions:
-
When an aliquot is needed, remove it from the freezer and thaw it at room temperature or on ice.
-
Once thawed, gently vortex the solution before use.
-
Avoid keeping the solution at room temperature for extended periods.
-
Any unused portion of a thawed aliquot should be discarded and not refrozen.
-
Visualizations
Caption: Experimental workflow for preparing and storing this compound solutions to prevent degradation.
Caption: Factors leading to the in vitro degradation of this compound.
References
Common experimental issues with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
Welcome to the technical support center for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary research application?
A1: this compound is a chemical compound often identified as an impurity of Policresulen.[1][2][3] Policresulen is recognized as a potent inhibitor of the NS2B/NS3 protease, which is essential for the replication of the Dengue virus (DENV).[1][2][3] Consequently, this compound is of interest to researchers studying viral protease inhibition and developing antiviral therapeutics.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of the compound. For long-term stability, it is recommended to store the powdered form at -20°C. If the compound is dissolved in a solvent to create a stock solution, it should be stored at -80°C to prevent degradation.[1] To avoid issues associated with repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: I'm having trouble dissolving the compound. What can I do to improve solubility?
A3: Solubility can be a challenge. If you are experiencing difficulties, you can gently heat the solution to 37°C or use an ultrasonic bath to aid dissolution.[1] It is also recommended to test different appropriate solvents to find the one best suited for your specific experimental needs.[1]
Q4: What are the known impurities that might be present in my sample?
A4: Since this compound is an impurity of Policresulen, samples may contain other related substances and oligomers from the synthesis of Policresulen.[4][5][6][7] It is essential to verify the purity of your batch, as these impurities could potentially interfere with your experimental results. An HPLC-based method is recommended for purity analysis.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Activity in Protease Assays
| Possible Cause | Recommended Solution |
| Degradation of the Compound | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Prepare fresh solutions for your experiments. |
| Low Purity of the Compound | The presence of inactive impurities can lower the effective concentration of the active compound. Verify the purity of your sample using the HPLC protocol provided below. If the purity is low, consider repurification or obtaining a higher purity batch. |
| Precipitation in Assay Buffer | The compound may not be fully soluble in your assay buffer, leading to a lower effective concentration. Before the assay, visually inspect the solution for any precipitate. If precipitation is observed, consider adjusting the buffer composition or pH, or using a different solvent for the stock solution. |
| Incorrect Assay Conditions | For enzyme inhibition assays, ensure that the buffer, pH, and temperature are optimal for the specific protease being studied. Also, consider the possibility of non-specific inhibition, which can be a common issue with small molecule inhibitors.[8] |
Issue 2: High Background or False Positives in Assays
| Possible Cause | Recommended Solution |
| Interference from Impurities | Impurities from the Policresulen synthesis may be fluorescent or otherwise interfere with your assay's detection method.[4][5][6][7] Run a control with the compound in the assay buffer without the enzyme to check for background signal. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives. Run your assay with varying concentrations of a non-ionic detergent (e.g., Triton X-100) to see if the inhibitory effect is reduced, which can be an indicator of aggregation-based inhibition. |
| Non-specific Binding | The compound may be binding to other components in your assay mixture. Consider including a counterscreen with an unrelated enzyme to assess the specificity of the inhibition. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is adapted from procedures used for the analysis of Policresulen and its impurities and can be used to assess the purity of this compound.[4][5][6][7][9]
-
Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm)[4][5][6][7]
-
Mobile Phase A: 0.01 M ammonium acetate in water[4][5][6][7]
-
Flow Rate: 0.8 mL/min[9]
-
Detection Wavelength: 280 nm[9]
-
Injection Volume: 10 µL
-
Gradient Elution:
-
Start with a linear gradient appropriate to elute the compound and separate it from potential impurities. A good starting point would be a gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the main compound and any impurities.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
Visualizations
Workflow for Purity Verification and Use in Experiments
Caption: A workflow diagram illustrating the key steps from compound receipt to experimental analysis.
Potential Sources of Error in a Protease Inhibition Assay
Caption: A diagram showing potential sources of error that can lead to inaccurate results in protease inhibition assays.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Separation and Characterization of the Components and Impurities ...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid, with a focus on increasing the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid?
A1: The most commonly cited starting material for the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid is m-cresol (3-methylphenol).[1][2][3]
Q2: What is the primary sulfonating agent used in this synthesis?
A2: Concentrated sulfuric acid (H₂SO₄) is the primary sulfonating agent used for the sulfonation of m-cresol to produce 4-hydroxy-2-methylbenzenesulfonic acid.
Q3: What is a typical reported yield for this synthesis, and why might it be low?
A3: A reported yield for the synthesis of the sodium salt of 4-hydroxy-2-methylbenzenesulfonic acid from m-cresol and sulfuric acid is 23%.[1][2] This low yield can be attributed to several factors, including the formation of isomeric byproducts, potential for disulfonation, and challenges in product isolation and purification.
Q4: What are the potential isomeric byproducts in the sulfonation of m-cresol?
A4: The sulfonation of m-cresol can lead to a mixture of isomers. The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring direct the incoming sulfonic acid group (-SO₃H) to different positions. Besides the desired 4-hydroxy-2-methylbenzenesulfonic acid, other possible isomers include 2-hydroxy-4-methylbenzenesulfonic acid and 2-hydroxy-6-methylbenzenesulfonic acid. The distribution of these isomers is highly dependent on the reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the sulfonation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material and the formation of the product and any byproducts over time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid and provides potential solutions to improve the yield and purity of the final product.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | Suboptimal Reaction Temperature: The reaction temperature significantly influences the regioselectivity of the sulfonation. At different temperatures, the reaction may be under kinetic or thermodynamic control, favoring the formation of different isomers. | Optimize Reaction Temperature: Systematically vary the reaction temperature. Lower temperatures (e.g., 0-25 °C) may favor the kinetically controlled product, while higher temperatures (e.g., 100 °C or higher) can lead to the thermodynamically more stable product.[4][5][6][7] It is crucial to perform small-scale experiments to determine the optimal temperature for maximizing the yield of the desired 4-hydroxy-2-methylbenzenesulfonic acid isomer. |
| Incorrect Molar Ratio of Reactants: An inappropriate ratio of m-cresol to sulfuric acid can lead to incomplete reaction or the formation of undesired byproducts such as disulfonated products. | Adjust Molar Ratios: Experiment with different molar ratios of m-cresol to sulfuric acid. A slight excess of the sulfonating agent might be necessary to ensure complete conversion of the starting material, but a large excess should be avoided to minimize disulfonation. | |
| Inadequate Reaction Time: The reaction may not have reached completion, or prolonged reaction times at elevated temperatures could lead to decomposition or byproduct formation. | Monitor Reaction Over Time: Use TLC or HPLC to track the reaction progress and determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation. | |
| Formation of Multiple Isomers | Kinetic vs. Thermodynamic Control: As mentioned, temperature plays a key role in determining the product distribution.[4][5][6][7] | Control Reaction Temperature: Carefully control the reaction temperature to favor the formation of the desired isomer. Research suggests that sulfonation of phenols can yield different isomer ratios at different temperatures.[8] |
| Choice of Sulfonating Agent: While sulfuric acid is common, other sulfonating agents can offer different selectivities. | Explore Alternative Sulfonating Agents: Consider using milder sulfonating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid, which may offer better control over regioselectivity.[8] However, these reagents require careful handling and optimization. | |
| Difficulty in Product Isolation and Purification | High Water Solubility: Sulfonic acids are often highly water-soluble, making extraction from aqueous media challenging. | Salting Out: After neutralizing the reaction mixture, add a saturated salt solution (e.g., NaCl) to decrease the solubility of the sodium sulfonate salt and facilitate its precipitation. |
| Presence of Inorganic Salts: The work-up procedure often introduces inorganic salts (e.g., sodium sulfate) which can co-precipitate with the product. | Recrystallization: Purify the isolated crude product by recrystallization. A suitable solvent system needs to be identified. For sulfonic acid salts, a mixture of a polar solvent (like ethanol or methanol) and a less polar solvent or water can be effective.[9][10] | |
| Formation of Ditolyl Sulfones: A common byproduct in sulfonation reactions, which can be difficult to separate. | Optimize Reaction Conditions: Lower reaction temperatures and shorter reaction times can help minimize the formation of sulfones. |
Experimental Protocols
Synthesis of Sodium 4-hydroxy-2-methylbenzenesulfonate (Adapted from a literature procedure with a reported 23% yield)[1][2]
Materials:
-
m-Cresol (50 g, 463 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 35 mL)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (50 g) in concentrated sulfuric acid (35 mL).
-
Heat the reaction mixture to 100 °C and stir overnight.
-
After cooling to room temperature, carefully dilute the mixture with deionized water.
-
Basify the solution to a pH of 14 by adding a saturated solution of sodium carbonate.
-
Wash the basic aqueous solution with ethyl acetate to remove any unreacted organic impurities.
-
Concentrate the aqueous phase under reduced pressure to obtain a white powder.
-
Dissolve the white powder in ethanol and stir for 20 hours.
-
Filter the solid and concentrate the organic phase to yield sodium 4-hydroxy-2-methylbenzenesulfonate as a white solid.
Note: This protocol has a low reported yield. The troubleshooting guide above should be consulted to optimize the reaction conditions for a higher yield.
Visualizations
Logical Workflow for Synthesis and Optimization
Caption: Workflow for the synthesis and optimization of 4-hydroxy-2-methylbenzenesulfonic acid.
Decision Pathway for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Hydroxy-2-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Hydroxy-2-methylbenzenesulfonic acid|lookchem [lookchem.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 6. jackwestin.com [jackwestin.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
Technical Support Center: HPLC Analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.
Troubleshooting Poor Peak Shape
Poor peak shape in HPLC, such as tailing, fronting, or split peaks, can significantly compromise the accuracy and reliability of analytical results.[1] This section provides a systematic approach to diagnosing and resolving these common issues.
Diagram: Troubleshooting Workflow for Poor HPLC Peak Shape
The following diagram illustrates a logical workflow for identifying and addressing the root causes of poor peak shape.
References
Stabilizing 4-Hydroxy-2-methylbenzenesulfonic acid ammonium for biological assays
Technical Support Center: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
This guide provides troubleshooting and handling protocols for this compound (CAS 2742982-16-5) to ensure its stability and successful application in biological assays. While this compound is noted as stable under recommended storage conditions, improper handling can lead to degradation, affecting experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound in solution?
A1: Degradation of phenolic compounds like this one can be indicated by a color change in the solution, often turning yellow or brown upon exposure to air.[2] This is typically due to oxidation of the phenol group. Another sign is a noticeable decrease in the solution's pH or the appearance of precipitates, which could affect assay performance.
Q2: What are the optimal storage conditions for the solid compound and its stock solutions?
A2: The solid powder should be stored in a tightly sealed container at -20°C.[1] Stock solutions should be prepared in an appropriate solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[3]
Q3: My solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution.[3] Always ensure the compound is fully dissolved before adding it to your assay.
Q4: Can I use this compound in assays containing strong oxidizing or reducing agents?
A4: No, this compound is incompatible with strong oxidizing agents, reducing agents, and strong acids or alkalis.[1] Contact with these substances can lead to rapid degradation and unpredictable reactions.
Q5: How does pH affect the stability of the compound in my assay buffer?
A5: Aromatic sulfonic acids are generally stable, but the phenolic hydroxyl group is susceptible to oxidation, especially under neutral to alkaline conditions.[4] It is recommended to maintain a slightly acidic to neutral pH (around 6.0-7.4) for your assay buffer, if the experimental conditions permit, to minimize oxidation. The ammonium salt nature of the compound suggests it is intended for use in systems where a near-neutral pH is required.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results | Degradation of the compound in stock or working solutions. | Prepare fresh stock solutions from the solid compound.[3] Ensure proper storage and handling to prevent degradation (see storage protocols below). Perform a quality control check on a new batch of the compound. |
| Precipitation of the compound in the assay well. | Confirm the compound's solubility in your final assay buffer.[5] Consider using a co-solvent like DMSO (if compatible with your assay) or reducing the final concentration of the compound. | |
| Assay signal is lower than expected | The compound may have degraded, leading to a lower effective concentration. | Check the age and storage conditions of your stock solution. If older than one month at -20°C or six months at -80°C, prepare a fresh solution.[3] |
| Inaccurate pipetting or dilution. | Verify your calculations and ensure pipettes are calibrated. Prepare a fresh serial dilution and repeat the experiment.[6] | |
| Solution has turned yellow/brown | Oxidation of the phenolic group. | Discard the solution. Prepare a fresh solution using deoxygenated solvents (if possible) and store it under an inert gas like argon or nitrogen to minimize exposure to air. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Reagent Preparation : Allow the solid this compound (M.Wt: 205.23 g/mol ) to equilibrate to room temperature before opening the container to prevent moisture absorption.[3]
-
Weighing : Accurately weigh out 2.05 mg of the compound using a calibrated analytical balance.
-
Dissolution : Transfer the solid to a sterile 1.5 mL microcentrifuge tube. Add the appropriate solvent (e.g., sterile, nuclease-free water or DMSO) to create a 10 mM solution. For 2.05 mg, you would add 1 mL of solvent.
-
Solubilization : Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or place it in an ultrasonic bath to ensure complete dissolution.[3]
-
Storage : Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Testing in Assay Buffer
-
Preparation : Prepare a working solution of the compound at the final assay concentration in your specific biological buffer.
-
Incubation : Incubate aliquots of this solution under various conditions that mimic your experiment (e.g., room temperature, 37°C, exposure to light).
-
Time Points : At different time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each condition.
-
Analysis : Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to quantify the remaining concentration of the active compound.
-
Data Evaluation : Plot the concentration of the compound against time for each condition to determine its stability profile. This will help you define the window of time during which your assay results will be reliable.
Visual Guides
Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting inconsistent assay results.
Workflow for Preparing and Storing Stable Solutions
Caption: Workflow for preparing stable stock solutions.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. PHENOL SULFONIC ACID % 65 - Ataman Kimya [atamanchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Avoiding interference in assays with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it encountered?
A1: this compound is known as an impurity of Policresulen.[1][2][3] Policresulen is a potent inhibitor of the NS2B/NS3 protease and has been shown to inhibit the replication of the DENV2 virus.[1][3] Therefore, this compound may be present as a contaminant in preparations of Policresulen, and researchers should be aware of its potential to interfere with experimental assays.
Q2: What are the potential mechanisms of assay interference for a compound like this compound?
A2: While specific data on assay interference for this particular compound is limited, based on its chemical structure (a substituted aromatic sulfonic acid), potential interference mechanisms common to small molecules in high-throughput screening (HTS) can be anticipated. These include:
-
Aggregation: Small molecules can form aggregates in solution, which can then non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[4] This is a common mechanism of assay interference.[4]
-
Chemical Reactivity: The sulfonic acid and hydroxyl groups on the benzene ring may be chemically reactive under certain assay conditions. This could lead to covalent modification of target proteins or other assay components, resulting in non-specific inhibition or signal generation.[5]
-
Fluorescence Interference: Aromatic compounds can sometimes exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of reporter molecules used in an assay.[6][7] This can lead to false-positive or false-negative results in fluorescence-based assays.[6]
-
Chelation: Depending on the assay buffer components, the sulfonic acid and hydroxyl groups could potentially chelate metal ions that are essential for enzyme function, leading to apparent inhibition.
Q3: What types of assays are most susceptible to interference from small molecules like this compound?
A3: Assays that are particularly vulnerable to interference by small molecules include:
-
Biochemical assays: Especially those relying on fluorescence or absorbance readouts.
-
High-throughput screening (HTS) assays: The high concentration of test compounds can increase the likelihood of aggregation and other non-specific effects.[4]
-
Cell-based assays: Compounds can interfere with cellular processes or assay reporters, leading to cytotoxicity or artifactual readouts.[6]
-
Immunoassays (e.g., ELISA): While less common for small molecules of this nature, interference can still occur through non-specific binding or effects on enzyme labels.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in a Biochemical Assay
If you observe unexpected inhibitory or activating effects in a biochemical assay when using a preparation that may contain this compound, follow these troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected assay activity.
Detailed Steps:
-
Perform Serial Dilutions: Dilute the sample containing the potential interferent. If the inhibitory effect does not decrease linearly with dilution, an interfering substance may be present.[9][10]
-
Analyze the Dose-Response Curve: A steep Hill slope in the dose-response curve can be indicative of compound aggregation.
-
Add a Non-ionic Detergent: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound is an aggregator, the detergent will disrupt the aggregates, and the observed activity should be significantly reduced or eliminated.
-
Perform an Orthogonal Assay: Validate the finding using a different assay format that measures the same biological endpoint but uses a different detection method.[10] For example, if you initially used a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR).
Issue 2: Suspected Fluorescence Interference in a Fluorescence-Based Assay
If you are using a fluorescence-based assay and suspect interference from this compound, use the following guide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Detailed Steps:
-
Measure Intrinsic Fluorescence: Scan the emission spectrum of this compound at the excitation wavelength used in your assay. A significant emission signal indicates autofluorescence.[6]
-
Blank Correction: If autofluorescence is observed, run a control experiment with the compound alone (without the target or other assay components) and subtract this background signal from your experimental readings.
-
Check for Quenching: Incubate the compound with your fluorescent probe or substrate in the absence of the enzyme or target. A decrease in the fluorescent signal compared to the probe alone suggests quenching.[6]
-
Use a Red-Shifted Fluorophore: Compounds that fluoresce or quench often do so in the blue-green region of the spectrum. Switching to a reporter that excites and emits at longer wavelengths (red-shifted) can often mitigate this interference.[7]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol is used to determine if a compound is forming aggregates in solution.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the same buffer used for your primary assay at a concentration that showed activity. A typical concentration to test is 10-100 µM.
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your assay.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Filter the sample through a 0.22 µm filter directly into a clean cuvette to remove any dust particles.
-
Place the cuvette in the DLS instrument.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of compound aggregation.
-
Data Interpretation:
| Hydrodynamic Radius (nm) | Interpretation |
| < 10 | Monomeric compound |
| 10 - 100 | Potential small aggregates or oligomers |
| > 100 | Likely compound aggregation |
Protocol 2: Counter-Screen for Non-specific Reactivity using a Thiol-Reactive Probe
This protocol helps to identify if the compound is a non-specific reactive electrophile.
Methodology:
-
Reagents:
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™).
-
Test compound (this compound).
-
Assay buffer (e.g., PBS).
-
-
Procedure:
-
Prepare a solution of the thiol-reactive probe in the assay buffer at the recommended concentration.
-
In a microplate, add the test compound at various concentrations.
-
Add the thiol-reactive probe solution to each well.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
A decrease in fluorescence in the presence of the test compound indicates that it is reacting with the thiol group of the probe.
-
Data Interpretation:
| Compound Concentration | % Decrease in Fluorescence | Interpretation |
| Control (no compound) | 0% | Baseline |
| Low Concentration (e.g., 1 µM) | < 10% | Likely non-reactive |
| High Concentration (e.g., 50 µM) | > 50% | Potential non-specific reactivity |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for investigating potential assay interference.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound [cymitquimica.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 9. myadlm.org [myadlm.org]
- 10. myadlm.org [myadlm.org]
Validation & Comparative
Comparative Analysis of Protease Inhibitors: A Focus on 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the inhibitory potential of various protease inhibitors, with a specific focus on the context of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. While direct inhibitory data for this specific compound is not available in the public domain, it is a known impurity of Policresulen, a potent inhibitor of the Dengue virus NS2B/NS3 protease. This guide will, therefore, utilize Policresulen as a reference point for comparison against a range of other clinically and experimentally significant protease inhibitors.
Introduction to Protease Inhibition and IC50
Proteases are a class of enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many viruses and the progression of various diseases. The inhibition of these enzymes is a key therapeutic strategy. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of protease inhibitors, a lower IC50 value indicates a more potent inhibitor.
Comparative IC50 Values of Protease Inhibitors
The following table summarizes the IC50 values of Policresulen and other notable protease inhibitors against their respective target proteases. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.
| Compound | Target Protease | Virus/Disease | IC50 Value |
| Policresulen | NS2B/NS3 Protease | Dengue Virus (DENV) | 0.48 µg/mL |
| Lopinavir | HIV-1 Protease | HIV/AIDS | 0.64 - 0.77 ng/mL[1] |
| Ritonavir | HIV-1 Protease | HIV/AIDS | 3.0 - 5.0 ng/mL[1] |
| Saquinavir | HIV-1 Protease | HIV/AIDS | 37.7 nM[2] |
| Nelfinavir | HIV-1 Protease | HIV/AIDS | 30 - 60 nM[2] |
| Lopinavir | HIV-1 Protease | HIV/AIDS | ~17 nM[2] |
| Tipranavir | HIV-1 Protease | HIV/AIDS | 30 - 70 nM[2] |
| Telaprevir | NS3/4A Serine Protease | Hepatitis C Virus (HCV) | 354 nM[] |
| Danoprevir | NS3/4A Protease | Hepatitis C Virus (HCV) | 0.2 - 3.5 nM[] |
| Isoeuphorbetin | HCV Protease | Hepatitis C Virus (HCV) | 3.63 µg/mL[] |
| Voxilaprevir | NS3/4A Protease | Hepatitis C Virus (HCV) | 0.38 - 5.8 nM (genotype dependent)[4] |
| BP2109 | DENV-2 NS2B/NS3 Protease | Dengue Virus (DENV) | 15.43 ± 2.12 μM[5] |
| Compound 1 (Virtual Screen) | DENV NS2B-NS3 Protease | Dengue Virus (DENV) | 13.12 ± 1.03 μM[6] |
Experimental Protocol for Determining Protease Inhibitor IC50 Values
The determination of IC50 values for protease inhibitors typically involves in vitro enzymatic assays. A common and widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50%.
Materials:
-
Purified recombinant protease
-
Fluorogenic peptide substrate specific to the protease, labeled with a FRET pair (e.g., a fluorophore and a quencher)
-
Test inhibitor compound (e.g., this compound or other small molecules)
-
Assay buffer (optimized for pH, ionic strength, and co-factors for the specific protease)
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
-
DMSO (for dissolving inhibitor compounds)
Procedure:
-
Preparation of Reagents:
-
Dissolve the test inhibitor in DMSO to create a high-concentration stock solution.
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a solution of the fluorogenic peptide substrate in assay buffer.
-
Prepare a solution of the purified protease in assay buffer.
-
-
Assay Setup:
-
In a microplate, add a small volume of each inhibitor dilution to individual wells.
-
Include control wells:
-
Positive control (100% activity): Assay buffer with DMSO (no inhibitor).
-
Negative control (0% activity): Assay buffer without protease.
-
-
Add the protease solution to all wells except the negative control.
-
Incubate the plate for a predetermined time at a specific temperature to allow the inhibitor to bind to the protease.
-
-
Initiation of Reaction and Measurement:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration and the controls.
-
Normalize the reaction velocities to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of protease inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical FRET-based assay for determining the IC50 of a protease inhibitor.
Caption: Workflow for IC50 determination using a FRET-based protease assay.
Signaling Pathway Context: Dengue Virus Polyprotein Processing
To understand the significance of inhibiting the DENV NS2B/NS3 protease, it is crucial to visualize its role in the viral replication cycle. The Dengue virus produces a single large polyprotein that must be cleaved by viral and host proteases to release individual functional proteins. The NS2B/NS3 protease is responsible for several of these critical cleavages.
Caption: Role of NS2B/NS3 protease in Dengue virus polyprotein processing.
References
- 1. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. DSpace [scholarbank.nus.edu.sg]
A Comparative Analysis of the Antiviral Properties of Policresulen and 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the antiviral activities of Policresulen and its related compound, 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. The following sections present available experimental data, detailed methodologies for key antiviral assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary:
Current scientific literature provides significant evidence for the antiviral activity of Policresulen , particularly against the Dengue virus (DENV). It has been identified as a potent inhibitor of the DENV NS2B/NS3 protease, a key enzyme in the viral replication cycle. In contrast, there is a notable absence of published experimental data on the antiviral properties of This compound . This compound is primarily documented as an impurity found in Policresulen preparations. Consequently, a direct quantitative comparison of their antiviral efficacy is not feasible at this time. This guide, therefore, focuses on the robustly documented antiviral profile of Policresulen.
Quantitative Data on Antiviral Activity: Policresulen
The antiviral and cytotoxic properties of Policresulen have been evaluated in in vitro studies against Dengue virus serotype 2 (DENV2). The key quantitative findings are summarized in the table below.
| Parameter | Value | Cell Line / System | Virus | Reference |
| Enzymatic Inhibition (IC50) | 0.48 µg/mL | DENV2 NS2B/NS3 Protease | DENV2 | [1] |
| Antiviral Activity (IC50) | 4.99 µg/mL | BHK-21 (Baby Hamster Kidney) | DENV2 | [1] |
| Cytotoxicity (CC50) | 459.45 µg/mL | BHK-21 (Baby Hamster Kidney) | N/A | [1] |
| Selectivity Index (SI) | >92 | Calculated (CC50/IC50) | DENV2 | [1] |
Note: The Selectivity Index (SI) is a crucial measure of a compound's therapeutic window. A higher SI value indicates a greater selective activity against the virus compared to its toxicity to host cells.
Mechanism of Antiviral Action: Policresulen
Policresulen exhibits its antiviral effect against Dengue virus through the competitive inhibition of the viral NS2B/NS3 protease.[1] This protease is essential for cleaving the viral polyprotein into individual functional proteins required for viral replication. By binding to the active site of the protease, Policresulen prevents this cleavage, thereby halting the viral life cycle.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DENV2 NS2B/NS3 Protease Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the DENV2 NS2B/NS3 protease.
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent molecule. The intensity of the fluorescence is directly proportional to the enzymatic activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.
Protocol:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the DENV2 NS2B/NS3 protease in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100).
-
Compound Addition: Add varying concentrations of the test compound (e.g., Policresulen) to the wells containing the protease. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication in a host cell culture.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is counted to determine the viral titer. A reduction in the number of plaques indicates antiviral activity.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., BHK-21 cells) in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions for a specific adsorption period (e.g., 1-2 hours) at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of a compound to the host cells used in the antiviral assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., BHK-21 cells) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a cell control (no compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for antiviral drug screening and the mechanism of action of Policresulen.
Caption: Workflow for in vitro screening of antiviral compounds.
Caption: Mechanism of action of Policresulen against Dengue virus.
Signaling Pathways in Viral Infections
While specific studies on the modulation of host signaling pathways by Policresulen are limited, viral infections are known to interact with and manipulate key cellular pathways to facilitate their replication and evade the host immune response. Two of the most critical pathways are the NF-κB and the Interferon signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the innate and adaptive immune responses. Many viruses have evolved mechanisms to either activate or inhibit this pathway to their advantage.
Caption: Simplified overview of the NF-κB signaling pathway in antiviral response.
Interferon Signaling Pathway
Interferons (IFNs) are a family of cytokines that play a critical role in antiviral defense. They are produced by infected cells and signal to neighboring cells to induce an antiviral state.
Caption: Overview of the Interferon signaling pathway in response to viral infection.
Conclusion and Future Directions
The available evidence strongly supports the antiviral activity of Policresulen against Dengue virus, mediated by the inhibition of the NS2B/NS3 protease. The high selectivity index suggests it is a promising candidate for further investigation. However, the complete absence of data on the antiviral properties of its impurity, this compound, precludes a direct comparison.
Future research should focus on:
-
Isolation and Antiviral Screening: Isolating this compound and screening it against a panel of viruses to determine if it possesses any intrinsic antiviral activity.
-
Broad-Spectrum Activity of Policresulen: Investigating the antiviral activity of Policresulen against other clinically relevant viruses to determine its spectrum of activity.
-
Signaling Pathway Modulation: Elucidating the specific effects of Policresulen on host cell signaling pathways, such as the NF-κB and interferon pathways, to better understand its immunomodulatory properties.
This guide will be updated as new experimental data becomes available.
References
Comparative Antiviral Efficacy of Dengue Virus Inhibitors in BHK-21 Cells: A Focus on Policresulen and its Impurity, 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of Policresulen, a known inhibitor of the Dengue virus (DENV), in Baby Hamster Kidney (BHK-21) cells. While direct antiviral data for its impurity, 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, is not currently available in published literature, this document serves as a foundational resource for researchers interested in evaluating its potential antiviral properties. The guide outlines detailed experimental protocols for key antiviral assays, presents comparative data for Policresulen against the broad-spectrum antiviral agent Ribavirin, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
Dengue fever is a significant global health concern with no specific antiviral therapy currently available. The DENV NS2B/NS3 protease is a crucial enzyme in the viral replication cycle and a prime target for antiviral drug development. Policresulen has been identified as a potent inhibitor of this protease. This guide details the methodologies to validate the antiviral efficacy of compounds like Policresulen and its impurities, such as this compound, in the BHK-21 cell line, a common model for DENV research.
Comparative Antiviral Data
The following tables summarize the known antiviral activity and cytotoxicity of Policresulen and a comparative antiviral, Ribavirin, against Dengue virus.
| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| Policresulen | DENV-2 | BHK-21 | 4.99 µg/mL | 459.45 µg/mL | 92.07 | [1] |
| Ribavirin | DENV-2 | Vero | 106.6 mg/L (~106.6 µg/mL) | 137.4 mg/L (~137.4 µg/mL) | ~1.29 | [2] |
Note: Data for Ribavirin is presented from studies using Vero cells, another common cell line for DENV research, as direct comparable data in BHK-21 cells was not consistently available. Direct comparison should be made with caution. The evaluation of this compound using the protocols outlined below is highly encouraged to determine its specific antiviral efficacy and cytotoxicity.
Experimental Protocols
Detailed methodologies for the validation of antiviral efficacy in BHK-21 cells are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
BHK-21 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the different concentrations of the test compound to the wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of BHK-21 cells in 6-well plates
-
Dengue virus stock of known titer
-
Test compound
-
DMEM with 2% FBS
-
Carboxymethylcellulose (CMC) or agarose for overlay
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the virus and the test compound.
-
Pre-incubate the virus with different concentrations of the test compound for 1 hour at 37°C.
-
Infect the confluent BHK-21 cell monolayers with the virus-compound mixture for 1 hour.
-
Remove the inoculum and overlay the cells with DMEM containing 2% FBS, the test compound, and 1% CMC.
-
Incubate the plates for 5-7 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles.
Materials:
-
BHK-21 cells in 24-well plates
-
Dengue virus
-
Test compound
-
DMEM with 2% FBS
Procedure:
-
Infect BHK-21 cells with Dengue virus at a specific Multiplicity of Infection (MOI).
-
After 1 hour of adsorption, remove the virus inoculum and add fresh medium containing different concentrations of the test compound.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
The reduction in virus yield is calculated by comparing the viral titers from treated and untreated infected cells.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Dengue Virus NS2B/NS3 Protease Inhibitors: Policresulen and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of Policresulen, a recently identified inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, against other compounds targeting the same viral enzyme. Due to the limited direct research on 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its primary role as an impurity in Policresulen preparations, this guide will focus on the biological activities of Policresulen. The DENV NS2B/NS3 protease is essential for viral replication, making it a prime target for antiviral drug development.
Executive Summary
Policresulen has demonstrated potent in vitro activity against the DENV2 NS2B/NS3 protease, with inhibitory concentrations in the sub-micromolar range. While direct in vivo efficacy data for Policresulen in animal models of Dengue infection is not currently available in published literature, this guide presents a comparative landscape of its in vitro performance alongside other notable NS2B/NS3 protease inhibitors for which both in vitro and, in some cases, in vivo data exist. This comparative analysis aims to provide researchers with a valuable resource for evaluating the potential of these compounds in the development of anti-dengue therapeutics.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of Policresulen and selected alternative DENV NS2B/NS3 protease inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Inhibitor | Target | Assay Type | IC50 Value | Citation(s) |
| Policresulen | DENV2 NS2B/NS3 Protease | Enzymatic Inhibition | 0.48 µg/mL | [1][2] |
| DENV2 Replication | Cell-based Replicon | 4.99 µg/mL | [1][2] | |
| ARDP0006 | DENV2 NS2B/NS3 Protease | Enzymatic Inhibition | Not explicitly stated, but showed significant inhibition | [3] |
| DENV2 Replication | Cell-based ELISA | ~1 µM | [3] | |
| Pyrimethamine | DENV2 Replication | Plaque Assay | 1.2 µM | [4] |
| Compound 7 | DENV2 NS2B/NS3 Protease | Enzymatic Inhibition | 0.069 µM | [5] |
| Compound 10 | DENV2 Replication | Cell-based Assay | 3.4 µM | [5] |
| BP2109 | DENV2 NS2B/NS3 Protease | Enzymatic Inhibition | 15.43 ± 2.12 µM | [6] |
| DENV2 Replication | Replicon Assay | 0.17 ± 0.01 µM | [6] | |
| DV-B-120 | DENV NS2B/NS3 Protease | Fluorescence Peptide Cleavage | Not explicitly stated, but superior to ARDP0006 | [7] |
In Vivo Efficacy of Alternative Inhibitors
While in vivo data for Policresulen is not available, studies on other NS2B/NS3 protease inhibitors provide insights into the potential for this class of compounds to be effective in animal models.
| Compound | Animal Model | Key Findings | Citation(s) |
| Pyrimethamine | AGB6 Mice (DENV2 infected) | Significantly reduced viral splenic burden at a dose of 20 mg/kg. | [4] |
| DV-B-120 | ICR Suckling Mice (DENV infected) | Delayed mortality with 60-80% protection against life-threatening effects. Reduced acute-progressive illness symptoms and viral numbers in the brain. | [7] |
Experimental Protocols
DENV NS2B/NS3 Protease Inhibition Assay (Fluorogenic Substrate)
This assay is a standard method for measuring the direct inhibitory effect of a compound on the enzymatic activity of the DENV NS2B/NS3 protease.
Principle: The assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of the protease. This substrate is flanked by a fluorophore and a quencher molecule. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
General Protocol:
-
Reagents and Materials:
-
Recombinant DENV NS2B/NS3 protease.
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well black microtiter plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the recombinant NS2B/NS3 protease in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[8]
-
The fluorogenic substrate is added to the mixture to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360-380 nm and emission at 440-460 nm).[9][10]
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition for each compound concentration is determined by comparing the reaction rate to that of a control reaction containing only the enzyme, substrate, and solvent.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Dengue Virus Replicon Assay
This cell-based assay assesses the ability of a compound to inhibit viral RNA replication in a cellular context, without the production of infectious virus particles.
Principle: A subgenomic fragment of the DENV RNA, known as a replicon, is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein - GFP) in place of the viral structural protein genes. This replicon can autonomously replicate within host cells. The level of reporter gene expression directly correlates with the efficiency of viral RNA replication.
General Protocol:
-
Reagents and Materials:
-
A stable cell line harboring the DENV replicon (e.g., BHK-21 or Huh-7 cells).
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for detecting the reporter gene product (e.g., luciferase assay substrate).
-
Luminometer or fluorescence microscope.
-
-
Procedure:
-
Cells harboring the DENV replicon are seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) in the cell lysate is measured using a luminometer.
-
The reduction in reporter activity in compound-treated cells compared to untreated or vehicle-treated cells indicates inhibition of viral replication.
-
The EC50 (half-maximal effective concentration) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is typically performed to ensure that the observed reduction in reporter activity is due to specific antiviral activity and not general cellular toxicity.
-
Mandatory Visualizations
Dengue Virus Replication Cycle and NS2B/NS3 Protease Action
Caption: Dengue Virus replication cycle highlighting the critical role of NS2B/NS3 protease.
Experimental Workflow: High-Throughput Screening for DENV NS2B/NS3 Protease Inhibitors
Caption: A generalized workflow for high-throughput screening of DENV NS2B/NS3 protease inhibitors.
References
- 1. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of dengue virus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel dengue virus-specific NS2B/NS3 protease inhibitor, BP2109, discovered by a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potential of DV-B-120 as an inhibitor of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium: A Guide to Potential Viral Protease Cross-reactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for evaluating the potential cross-reactivity of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium with a range of viral proteases. While direct experimental data for this specific compound is not currently available in the public domain, this document outlines the scientific basis for potential interactions, presents standardized methodologies for its evaluation, and offers a logical workflow for comprehensive screening.
The rationale for investigating the cross-reactivity of this compound stems from the established role of its constituent chemical groups in antiviral agents. The sulfonamide moiety is a critical component in several clinically approved HIV protease inhibitors, such as amprenavir, and derivatives have shown inhibitory activity against other viral proteases, including those from herpes viruses.[1] Furthermore, sulfonated compounds have demonstrated inhibitory effects against SARS-CoV-2, although this has been linked to the inhibition of viral entry via heparan sulfate interactions rather than direct protease inhibition.[2] The ammonium group, a feature of quaternary ammonium compounds, is also associated with broad-spectrum antiviral activity, primarily through the disruption of the viral lipid envelope.[3][4][5][6][7]
Given these precedents, it is plausible that this compound could exhibit inhibitory effects against various viral proteases. However, empirical evidence is required to confirm and quantify any such activity. This guide is intended to facilitate the design and execution of such investigative studies.
Data Presentation: A Framework for Comparative Analysis
To systematically evaluate the cross-reactivity of this compound, its inhibitory activity should be quantified against a panel of key viral proteases from different virus families. The following table provides a template for presenting such comparative data. The values presented are hypothetical and serve as an illustration of how experimental results would be summarized.
| Viral Protease | Virus Family | Virus | Inhibitory Concentration (IC50) in µM |
| 3C-like Protease (3CLpro/Mpro) | Coronaviridae | SARS-CoV-2 | [Experimental Value] |
| Papain-like Protease (PLpro) | Coronaviridae | SARS-CoV-2 | [Experimental Value] |
| HIV-1 Protease | Retroviridae | Human Immunodeficiency Virus 1 | [Experimental Value] |
| NS3/4A Protease | Flaviviridae | Hepatitis C Virus (HCV) | [Experimental Value] |
| NS2B/NS3 Protease | Flaviviridae | Dengue Virus | [Experimental Value] |
| Protease | Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | [Experimental Value] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against viral proteases.
General Viral Protease Inhibition Assay (Fluorometric)
This protocol provides a general framework for a fluorometric assay to screen for protease inhibitors.
Materials:
-
Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro, HIV-1 Protease)
-
Fluorogenic peptide substrate specific to the protease of interest
-
Assay buffer (specific to each protease, generally containing a buffer salt like Tris or HEPES, pH stabilizers, and additives like DTT or EDTA)
-
This compound (test compound)
-
Known protease inhibitor (positive control)
-
DMSO (vehicle control)
-
384-well assay plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add a small volume of the diluted test compound, positive control, or vehicle control to respective wells.
-
Add the purified viral protease to each well and incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 330/450 nm).[8] The rate of fluorescence increase is proportional to the protease activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cell-Based Viral Protease Activity Assay
This protocol describes a cell-based assay to evaluate the inhibition of viral protease activity within a cellular context.
Materials:
-
Human cell line (e.g., 293T)
-
Expression plasmids encoding the viral protease and a reporter system (e.g., a fluorescent protein linked by a protease-specific cleavage sequence).[9]
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (test compound)
-
Known protease inhibitor (positive control)
-
Cell viability assay reagent (e.g., MTT or resazurin)
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed the 293T cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the viral protease and reporter plasmids using a suitable transfection reagent.
-
After an appropriate incubation period for protein expression (e.g., 24 hours), treat the cells with various concentrations of this compound, a positive control, or a vehicle control.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Analyze the reporter signal. In the absence of an inhibitor, the protease will cleave the reporter, leading to a change in the fluorescent signal (e.g., loss of FRET or activation of a fluorescent protein).
-
Quantify the reporter signal in each well using a flow cytometer or a high-content imaging system.
-
In a parallel plate, assess the cytotoxicity of the compound using a cell viability assay to ensure that the observed effects are not due to cell death.
-
Calculate the percentage of protease inhibition based on the reporter signal, normalized to cell viability.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for the evaluation of this compound.
Caption: Workflow for assessing the cross-reactivity of a test compound against viral proteases.
Caption: Principle of a competitive viral protease inhibition assay.
References
- 1. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Inhibition by Sulfonated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-SARS-CoV-2 Activity of Surgical Masks Infused with Quaternary Ammonium Salts [mdpi.com]
- 4. Evaluation of virucidal activity of residual quaternary ammonium-treated surfaces on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Quaternary Ammonium Compounds as Potential Treatments for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of virucidal activity of residual quaternary ammonium-treated surfaces on SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Coronavirus protease panel anti viral assay using 293T cells [protocols.io]
Comparative Analysis of Benzenesulfonate Derivatives as Potent Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of benzenesulfonate derivatives as inhibitors of key enzymes implicated in various diseases. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.
Benzenesulfonate and its derivatives represent a versatile scaffold in drug discovery, demonstrating significant inhibitory activity against a range of critical enzyme targets. Their chemical tractability and ability to interact with various enzyme active sites have made them a focal point for the development of novel therapeutics for cancer, inflammation, and neurological disorders. This guide offers an objective comparison of the performance of different benzenesulfonate derivatives against several key enzyme classes, supported by experimental data from recent studies.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of various benzenesulfonate derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a clear comparison of their efficacy.
Carbonic Anhydrase Inhibitors
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), with a number of derivatives showing high potency and selectivity for tumor-associated isoforms like CA IX and CA XII over cytosolic forms (CA I and II). This selectivity is crucial for minimizing off-target effects.
| Compound/Derivative | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Thiazolone-benzenesulfonamides | ||||
| Compound 4e | CA IX | 10.93 | - | [1] |
| CA II | 1550 | - | [1] | |
| Compound 4g | CA IX | 16.96 | - | [1] |
| CA II | 2830 | - | [1] | |
| Compound 4h | CA IX | 25.06 | - | [1] |
| CA II | 3920 | - | [1] | |
| Ureido-substituted benzenesulfonamides | ||||
| U-NO2 | CA IX | ~25,000 | - | [2] |
| Coumarin benzenesulfonamide | ||||
| Compound I | hCA IX | - | 25.04 | [1] |
| hCA XII | - | 3.94 | [1] | |
| Triazole-benzenesulfonamides | ||||
| Compound 4 series | hCA IX | 1.5 - 38.9 | - | |
| hCA XII | 0.8 - 12.4 | - | ||
| Cyclic urea benzenesulfonamide | ||||
| Compound 9c | VchαCA | - | 4.7 |
Structure-Activity Relationship (SAR) Insights for CA Inhibitors:
-
Di- and poly-substitution on the benzenesulfonamide ring generally leads to higher activity against CA IX compared to monosubstitution.[1]
-
Electron-donating groups (e.g., -OCH3, -N(CH3)2) tend to enhance inhibitory activity towards CA IX more than electron-withdrawing groups (e.g., -Cl, -COOH), with the exception of the nitro group.[1]
Tyrosine Kinase Inhibitors
Quinazoline sulfonates and related derivatives have emerged as potent inhibitors of tyrosine kinases, which are critical regulators of cell proliferation and survival. These enzymes are key targets in oncology.
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Fused tricyclic quinazoline | |||
| Compound 8 | EGFR | 0.008 | [3] |
| Pyrazoloquinazolines | |||
| Compound 19 | EGFR | 0.34 | [3] |
| Compound 20 | EGFR | 0.44 | [3] |
| Pyrroloquinazoline | |||
| Compound 21 | EGFR | 0.44 | [3] |
| Quinazoline-indazole hybrid | |||
| Compound 46 | VEGFR-2 | 5.4 | [4] |
| Thiophene-quinazoline derivative | |||
| Compound 8 | EGFR | 3,400 | |
| Quinazolin-4(3H)-one derivatives | |||
| Compound 2j | EGFR | 102 | [5] |
| VEGFR-2 | 247 | [5] | |
| Compound 3g | EGFR | 97 | [5] |
| VEGFR-2 | 294 | [5] | |
| Compound 3i | EGFR | 128 | [5] |
| VEGFR-2 | 257 | [5] |
Other Enzyme Inhibitors
Benzenesulfonate derivatives have also been investigated as inhibitors of other enzyme classes, including phospholipases and elastases.
| Compound/Derivative | Target Enzyme | IC50/IC30 (µM) | Reference |
| N-(phenylalkyl)piperidine derivatives | |||
| Compound 3 | Phospholipase A2 | 0.028 (IC30) | |
| Compound 4 | Phospholipase A2 | 0.009 (IC30) | |
| Benzenesulfonic acid derivative | |||
| Compound 4f | Human Neutrophil Elastase | 35.2 (IC50) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays cited in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the catalytic hydration of CO2 to bicarbonate and a proton, leading to a pH change that is monitored spectrophotometrically.
Materials:
-
Stopped-flow spectrophotometer
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3
-
pH Indicator: Phenol Red (100 µM)
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for at least 30 minutes at 4°C)
-
Enzyme solution (e.g., purified human carbonic anhydrase isoforms)
-
Inhibitor solutions (benzenesulfonate derivatives) at various concentrations
Procedure:
-
Equilibrate all solutions to the assay temperature (typically 4°C or 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (in Assay Buffer with pH indicator) with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time. The rate of absorbance change is proportional to the rate of the uncatalyzed reaction.
-
To measure the inhibited reaction, pre-incubate the enzyme with the inhibitor solution for a specified time (e.g., 15 minutes) at the assay temperature before mixing with the CO2-saturated water.
-
Repeat the measurement with different inhibitor concentrations.
-
Calculate the initial rates of reaction from the linear phase of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosine Kinase Inhibition Assay (Fluorescence Polarization)
This assay is based on the competition between a phosphopeptide tracer and the product of the kinase reaction for binding to a specific antibody.
Materials:
-
Fluorescence polarization plate reader
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Tyrosine kinase enzyme (e.g., EGFR, VEGFR-2)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Fluorescently labeled phosphopeptide tracer
-
Phosphotyrosine-specific antibody
-
Inhibitor solutions (benzenesulfonate derivatives) at various concentrations
Procedure:
-
In a microplate, add the kinase, peptide substrate, and inhibitor solution in the Kinase Assay Buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quench buffer containing EDTA.
-
Add the fluorescent phosphopeptide tracer and the phosphotyrosine-specific antibody to the wells.
-
Incubate to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the tracer by the phosphorylated substrate, signifying kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Phospholipase A2 Inhibition Assay (Titrimetric)
This assay measures the activity of phospholipase A2 (PLA2) by titrating the fatty acids released from a lecithin substrate.
Materials:
-
Automatic titrator or pH meter
-
Lecithin emulsion substrate
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM CaCl2)
-
Phospholipase A2 enzyme
-
Inhibitor solutions (benzenesulfonate derivatives) at various concentrations
-
Standardized NaOH solution for titration
Procedure:
-
Prepare the lecithin emulsion substrate.
-
In a reaction vessel maintained at a constant temperature (e.g., 37°C), add the reaction buffer and the lecithin emulsion.
-
Adjust the pH of the mixture to the optimal pH for the enzyme (e.g., pH 8.0).
-
Add the PLA2 enzyme to initiate the reaction. The release of fatty acids will cause a decrease in pH.
-
Titrate the reaction mixture with the standardized NaOH solution to maintain a constant pH. The rate of NaOH addition is proportional to the enzyme activity.
-
To measure inhibition, pre-incubate the enzyme with the inhibitor solution before adding it to the reaction vessel.
-
Record the rate of NaOH addition for different inhibitor concentrations.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context of enzyme inhibition by benzenesulfonate derivatives, the following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: A generalized workflow for the discovery and optimization of benzenesulfonate-based enzyme inhibitors.
Caption: The role of Carbonic Anhydrase IX in the tumor microenvironment under hypoxic conditions.[1][7]
Caption: Simplified overview of the EGFR and VEGFR signaling pathways targeted by benzenesulfonate derivatives.[8][9]
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Epidermal Growth Factor Receptor (EGFR) Signaling [merckmillipore.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
Alternative compounds for DENV2 research instead of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
For researchers, scientists, and drug development professionals engaged in the fight against Dengue virus serotype 2 (DENV2), the identification of effective and specific antiviral compounds is a paramount objective. While 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is known as an impurity of Policresulen, a compound with demonstrated anti-DENV2 activity, the quest for more potent and targeted alternatives is ongoing. This guide provides an objective comparison of promising alternative compounds, supported by experimental data, detailed protocols, and visual representations of their mechanisms and workflows.
This comparative guide explores a range of compounds that have shown significant inhibitory effects against DENV2, moving beyond the initial findings related to Policresulen. The alternatives discussed herein target various viral and host factors, offering a diverse portfolio for further investigation and development.
Performance Comparison of DENV2 Inhibitors
The following table summarizes the quantitative data for several alternative compounds, providing a snapshot of their antiviral efficacy and cytotoxicity. This allows for a direct comparison of their potential as DENV2 inhibitors.
| Compound Class | Specific Compound | Target | EC50/IC50 | CC50 | Selectivity Index (SI) | Cell Line | Reference |
| Sulfonated Phenolic | Policresulen | NS2B/NS3 Protease | IC50: 4.99 µg/mL | 459.45 µg/mL | >92 | BHK-21 | [1][2][3] |
| NS4B Inhibitor | NITD-688 | NS4B | EC50: 8-38 nM (pan-serotype) | >10 µM | >263-1250 | Not Specified | [4][5][6][7] |
| NS3-NS4B Interaction Inhibitor | JNJ-1802 (Mosnodenvir) | NS3-NS4B Interaction | EC50: 0.057-11 nM (pan-serotype) | >25 µM | >2272-438596 | Vero, C6/36, Huh-7, THP-1/DC-SIGN | [8][9][10][11][12] |
| Indole Alkaloid Derivatives | Compound 22 | Viral Replication Complex | EC50: 0.3-5.9 µM | >100 µM | >16.9-333 | Vero | |
| Indole Alkaloid Derivatives | trans-14 | Viral Replication Complex | EC50: 0.3-5.9 µM | >100 µM | >16.9-333 | Vero | [13] |
| Quinoline Derivatives | Compound 1 | Early Stage of Viral Life Cycle | IC50: 3.03 µM | 16.06 µM | 5.30 | Vero | [14][15][16][17] |
| Quinoline Derivatives | Compound 2 | Early Stage of Viral Life Cycle | IC50: 0.49 µM | 19.39 µM | 39.5 | Vero | [14][15][16][17] |
| Xanthonoid | α-Mangostin | NS2B-NS3 Protease, NS5 RdRp, Glycoprotein E | IC50: 5.47-5.77 µM | >20µM | >3.4-3.7 | PBMC, Vero | [18][19][20][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antiviral activity of the compared compounds.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for determining the titer of neutralizing antibodies against a virus.
-
Cell Seeding: Seed 24-well plates with Vero cells to achieve 100% confluence on the day of infection.
-
Serum and Virus Preparation: Heat-inactivate serum samples at 56°C for 30 minutes. Perform serial dilutions of the serum (e.g., starting at 1:5) in DMEM with 1% FBS. Thaw DENV2 viral stocks and dilute to a titer of 4 × 10² plaque-forming units (pfu)/ml.
-
Neutralization Reaction: Mix equal volumes of diluted serum and virus suspension and incubate for 1 hour at 37°C.
-
Infection: Aspirate the media from the Vero cell plates and add 75 µL of the virus-serum mixture to each well. Incubate for 1 hour at 37°C in 5% CO2.
-
Overlay: Add 1 ml of an overlay medium (e.g., a mixture of 2x EMEM with 10% FBS and 2% methylcellulose) to each well.
-
Incubation: Incubate the plates for 6 days at 37°C in 5% CO2.
-
Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with a suitable stain (e.g., hematoxylin and eosin). Count the number of plaques.
-
Calculation: Determine the percentage of neutralization by comparing the number of plaques in the presence of the compound to the virus-only control. The PRNT50 is the reciprocal of the highest dilution that causes a 50% reduction in plaques.[22][23][24][25]
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on the host cells.
-
Cell Seeding: Seed cells (e.g., BHK-21) in a 96-well plate and incubate until they reach the desired confluency.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[1]
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This method quantifies the amount of viral RNA in a sample.
-
RNA Extraction: Extract total RNA from the supernatant of infected cells or from cell lysates using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and DENV2-specific primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, DENV2-specific primers, and a fluorescent probe (e.g., TaqMan probe).
-
Quantification: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve generated from known concentrations of a DENV2 RNA standard.[18][20]
Visualizing Mechanisms and Workflows
To better understand the intricate processes involved in DENV2 inhibition and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Targeted stages of the DENV2 lifecycle by alternative antiviral compounds.
Caption: A typical workflow for the in vitro screening and evaluation of antiviral compounds against DENV2.
References
- 1. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vax-before-travel.com [vax-before-travel.com]
- 10. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Cistim [cistim.be]
- 11. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. antiviral-activity-of-novel-quinoline-derivatives-against-dengue-virus-serotype-2 - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Antiviral Activity of α-Mangostin against Dengue Virus Serotype-2 (DENV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alpha-mangostin inhibits viral replication and suppresses nuclear factor kappa B (NF-κB)-mediated inflammation in dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Plaque reduction neutralization test [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. avys.omu.edu.tr [avys.omu.edu.tr]
- 25. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium against different dengue serotypes
Comparative Efficacy of Policresulen and Alternative Compounds Against Dengue Virus Serotypes
A guide for researchers and drug development professionals on the antiviral activity of Policresulen, the parent compound of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, and other inhibitors against the four dengue virus serotypes.
Introduction
The inquiry into the efficacy of this compound against different dengue virus (DENV) serotypes reveals a notable absence of direct antiviral data for this specific compound. However, literature indicates that it is an impurity of Policresulen, a compound that has been investigated for its anti-dengue properties. This guide, therefore, focuses on the antiviral efficacy of Policresulen and compares it with other compounds that have been tested against the four DENV serotypes.
Policresulen has been identified as a potent inhibitor of the DENV-2 NS2B/NS3 protease, a crucial enzyme complex for viral replication.[1] This inhibition effectively suppresses the replication of the DENV-2 serotype in laboratory settings.[2] Currently, there is a lack of published data on the efficacy of Policresulen against the other three dengue serotypes: DENV-1, DENV-3, and DENV-4. For a comprehensive comparison, this guide includes data on alternative compounds that have demonstrated broader activity against multiple DENV serotypes.
Comparative Antiviral Efficacy Data
The following table summarizes the in vitro efficacy of Policresulen against DENV-2 and compares it with other compounds that have been evaluated against all four dengue virus serotypes.
| Compound | Target | DENV-1 EC₅₀/IC₅₀ | DENV-2 EC₅₀/IC₅₀ | DENV-3 EC₅₀/IC₅₀ | DENV-4 EC₅₀/IC₅₀ | Cell Line | Reference |
| Policresulen | NS2B/NS3 Protease | Not Available | 4.99 µg/mL (IC₅₀) | Not Available | Not Available | BHK-21 | [2][3] |
| Cardol Triene | Viral Fusion | 5.35 µM (EC₅₀) | 7.13 µM (EC₅₀) | 8.98 µM (EC₅₀) | 8.21 µM (EC₅₀) | VERO | [4] |
| Sulfonyl Anthranilic Acid Derivative (Compound 26) | Not Specified | 0.61 µM (EC₅₀) | 0.54 µM (EC₅₀) | 1.36 µM (EC₅₀) | 0.88 µM (EC₅₀) | Not Specified | [5] |
| Sulfonyl Anthranilic Acid Derivative (Compound 39) | Not Specified | 0.72 µM (EC₅₀) | 0.65 µM (EC₅₀) | 1.21 µM (EC₅₀) | 0.95 µM (EC₅₀) | Not Specified | [5] |
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a common method used to determine the antiviral efficacy of a compound against dengue virus.
-
Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Virus Propagation: Dengue virus serotypes are propagated in C6/36 mosquito cells. Viral titers are determined by a plaque assay on BHK-21 cells.
-
Compound Preparation: The test compound (e.g., Policresulen) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.
-
Infection and Treatment:
-
BHK-21 cells are seeded in 6-well plates and grown to 90-95% confluency.
-
The cell monolayers are washed with phosphate-buffered saline (PBS).
-
The cells are infected with DENV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
After incubation, the virus inoculum is removed, and the cells are washed with PBS.
-
An overlay medium containing 2% carboxymethylcellulose and different concentrations of the test compound is added to each well.
-
-
Plaque Visualization:
-
The plates are incubated for 5-7 days to allow for plaque formation.
-
The overlay medium is removed, and the cells are fixed with 4% formaldehyde.
-
The cells are stained with 0.1% crystal violet solution.
-
-
Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated relative to the untreated virus control.
-
The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentrations.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Dengue Virus replication cycle, highlighting the role of the NS2B/NS3 protease, and a typical experimental workflow for evaluating antiviral compounds.
Caption: Dengue Virus Replication Cycle and the Role of NS2B/NS3 Protease.
Caption: Experimental Workflow for Antiviral Efficacy Screening.
References
- 1. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking a Novel Antiviral Candidate: A Comparative Analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium Against Established Dengue Virus Inhibitors
For Immediate Release
This guide provides a comparative analysis of the potential antiviral properties of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium against known antiviral drugs targeting the Dengue virus (DENV). The information is intended for researchers, scientists, and drug development professionals.
While direct antiviral data for this compound is not currently available in published literature, its parent compound, Policresulen, has demonstrated significant in-vitro activity against Dengue virus serotype 2 (DENV-2). This compound is a known impurity of Policresulen[1][2][3]. This comparison, therefore, utilizes the data available for Policresulen to benchmark its potential efficacy against established DENV-2 inhibitors.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of Policresulen and selected benchmark antiviral drugs against DENV-2 are summarized in the tables below. Two distinct assays are presented: a biochemical assay targeting the viral NS2B/NS3 protease and a cell-based assay measuring the inhibition of viral replication.
Table 1: In-Vitro Inhibition of DENV-2 NS2B/NS3 Protease
| Compound | Target | Assay Type | IC50 |
| Policresulen | DENV-2 NS2B/NS3 Protease | Enzymatic Inhibition | 0.48 µg/mL[1][4][5] |
| MB21 | DENV-2 NS2B/NS3 Protease | Enzymatic Inhibition | 5.95 µM[6] |
| Aprotinin | DENV-2 NS2B/NS3 Protease | Enzymatic Inhibition | 20 nM[6] |
Table 2: In-Vitro Inhibition of DENV-2 Replication in Cell Culture
| Compound | Target | Cell Line | Assay Type | EC50 / IC50 |
| Policresulen | DENV-2 Replication | BHK-21 | Replicon Assay | 4.99 µg/mL[1][4][5] |
| NITD008 | DENV RNA Polymerase | Vero | Plaque Assay | 0.64 µM[7][8] |
| Balapiravir (R1479) | DENV RNA Polymerase | Huh-7 | Replicon Assay | 1.9 - 11 µM[9] |
| Ribavirin | Viral RNA Synthesis | LLC-MK2 | Virus Growth Reduction | Significant reduction below cytotoxic levels[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
DENV-2 NS2B/NS3 Protease Inhibition Assay
This assay biochemically determines the ability of a compound to inhibit the enzymatic activity of the DENV-2 NS2B/NS3 protease, which is essential for viral polyprotein processing.
Materials:
-
Recombinant DENV-2 NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Test compounds and control inhibitors (e.g., aprotinin)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
Add a fixed concentration of the DENV-2 NS2B/NS3 protease to each well of the 384-well plate.
-
Add the diluted test compounds or controls to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral effects if ribavirin and 6-mercapto-9-tetrahydro-2-furylpurine against dengue viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Flaviviral NS2B/NS3 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of enzyme inhibitors targeting the NS2B/NS3 protease of flaviviruses, such as Dengue and Zika virus. While specific inhibitory data for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is not publicly available, it is a known impurity of Policresulen, a potent competitive inhibitor of the Dengue virus DENV2 NS2B/NS3 protease.[1][2][3] This guide focuses on the kinetic profile of Policresulen and compares it with other documented inhibitors of this critical viral enzyme.
Quantitative Comparison of NS2B/NS3 Protease Inhibitors
The following table summarizes the kinetic data for Policresulen and other selected inhibitors of the flaviviral NS2B/NS3 protease. This data is essential for evaluating the potency and mechanism of these antiviral compounds.
| Compound/Inhibitor | Target Enzyme | IC50 | Ki | Type of Inhibition |
| Policresulen | DENV2 NS2B/NS3 Protease | 0.48 µg/mL | Not Reported | Competitive |
| Compound 9 | ZIKV NS2B/NS3 Protease | 15.8 ± 0.9 µM | Not Reported | Not Reported |
| Compound 10 | ZIKV NS2B/NS3 Protease | 33 µM | Not Reported | Not Reported |
| Compound 23 | ZIKV NS2B/NS3 Protease | 0.20 ± 0.01 µM | Not Reported | Not Reported |
| Compound 23 | DENV2 NS2B/NS3 Protease | 0.59 ± 0.02 µM | Not Reported | Not Reported |
| Compound 23 | DENV3 NS2B/NS3 Protease | 0.52 ± 0.06 µM | Not Reported | Not Reported |
| Compound 33 | DENV2 NS2B/NS3 Protease | 3.32 ± 0.05 µM | 2.1 µM | Not Reported |
| Compound 34 | DENV2 NS2B/NS3 Protease | 0.6 µM | Not Reported | Not Reported |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.[4]
Visualizing Experimental and Conceptual Frameworks
To better understand the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.
References
The Unseen Variable: Ensuring Experimental Reproducibility with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in Policresulen Formulations
A Comparative Guide for Researchers in Drug Development
In the pursuit of novel antiviral therapies, particularly against flaviviruses like Dengue, the reproducibility of experimental results is paramount. Policresulen, a potent inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, has shown promise in preclinical studies. However, the presence of impurities, such as 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, within Policresulen formulations can introduce a significant and often overlooked variable, potentially impacting experimental consistency and the reliability of findings. This guide provides a comparative analysis of Policresulen, considering the critical aspect of purity, and presents alternative DENV NS2B/NS3 protease inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
The Purity Challenge: A Critical Factor in Reproducibility
This compound is a known impurity of Policresulen. The heterogeneity of Policresulen solutions, which can contain numerous oligomers and other related substances, underscores the importance of robust analytical methods to ensure batch-to-batch consistency.[1][2][3][4] The presence and concentration of impurities can alter the compound's effective concentration, introduce off-target effects, and ultimately lead to variability in experimental outcomes.
Comparative Analysis of DENV NS2B/NS3 Protease Inhibitors
While direct comparative data on the reproducibility of experiments using isolated this compound is not available in the public domain, a meaningful comparison can be made between its parent compound, Policresulen, and other well-characterized DENV NS2B/NS3 protease inhibitors. The following table summarizes key performance metrics for a selection of these inhibitors.
| Compound/Inhibitor | Target | IC50/EC50 | Cell-Based Assay | Key Findings |
| Policresulen | DENV2 NS2B/NS3 Protease | IC50: 4.99 μg/mL | DENV2 replication in BHK-21 cells | Acts as a competitive inhibitor of the protease.[5] |
| Compound 10 (Peptidomimetic) | DENV2 Protease | EC50: 3.4 μM | DENV-2 replication assay | Potent inhibitor developed through fragment merging.[5] |
| Glycyrrhizic Acid Conjugate (Compound 11) | DENV-2 NS2B-NS3 Protease | EC50: 0.034 μM (infectivity), 0.042 μM (virus yield) | DENV-2 infectivity and virus yield assays | Potent inhibitor with a high selective index (>2000).[6] |
| Diaryl (thio)ether Derivatives | DENV-2 and DENV-3 Protease | IC50 in low-micromolar to submicromolar range | Cell-based protease assay | Noncompetitive inhibition, suggesting an allosteric binding site.[7] |
| Peptide MLH40 | DENV-1 to 4 | IC50: 24–31 μM | DENV inhibition assay | Mimics the conserved ectodomain of DENV M protein.[8] |
Experimental Protocols
To ensure the reproducibility of experiments involving Policresulen and its alternatives, detailed and standardized protocols are essential. Below are methodologies for impurity profiling of Policresulen and a general protocol for assessing DENV NS2B/NS3 protease inhibition.
Protocol 1: Impurity Profiling of Policresulen Solution by HPLC-Q-TOF MS
This protocol is adapted from a validated method for the separation and characterization of components and impurities in Policresulen solution.[1][2][3][4]
Objective: To identify and characterize this compound and other impurities in a Policresulen sample.
Materials:
-
Policresulen solution (sample)
-
Ammonium acetate solution (0.01 M)
-
Methanol (HPLC grade)
-
ACE EXCEL 5 C18-PFP column (4.6 mm × 250 mm, 5 μm)
-
HPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer
Procedure:
-
Sample Preparation: Dilute the Policresulen solution with the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase A: 0.01 M ammonium acetate solution
-
Mobile Phase B: Methanol
-
Gradient Elution: Define a suitable gradient program to separate the components.
-
Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C).
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a wide mass range to detect all potential impurities.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the detected impurity peaks to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Identify known components and impurities by comparing their retention times and mass spectra with reference standards or literature data.
-
Propose the structures of unknown impurities based on their accurate mass measurements and MS/MS fragmentation patterns.
-
Protocol 2: DENV NS2B/NS3 Protease Inhibition Assay
This is a generalized protocol for a fluorogenic enzymatic assay to screen for and characterize inhibitors of DENV NS2B/NS3 protease.
Objective: To determine the inhibitory activity (IC50) of a test compound against DENV NS2B/NS3 protease.
Materials:
-
Recombinant DENV NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Test compound (e.g., Policresulen or alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant DENV NS2B/NS3 protease to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the compound.
-
Assay Reaction:
-
Add the diluted test compound or vehicle control to the wells of the 96-well plate.
-
Add the diluted enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each compound concentration.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for the identification and characterization of impurities in Policresulen.
Caption: Inhibition of DENV polyprotein processing by an NS2B/NS3 protease inhibitor.
Conclusion
While this compound is primarily documented as an impurity, its potential to influence the outcome and reproducibility of experiments with Policresulen cannot be dismissed. For researchers in drug development, this highlights the critical need for rigorous analytical characterization of starting materials. By employing robust analytical protocols and considering well-characterized alternative inhibitors, the scientific community can move towards more reliable and reproducible data in the vital search for effective Dengue virus therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Separation and Characterization of the Components and Impurities ...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Dengue Virus NS2B-NS3 Protease Inhibitors Among Glycyrrhizic Acid Conjugates with Amino Acids and Dipeptides Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium: A Comprehensive Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Profile and Regulatory Context
This compound salt is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1)[1]. Due to its environmental toxicity, this compound must not be released into the environment[1]. Disposal must be conducted through an approved waste disposal plant in accordance with all prevailing country, federal, state, and local regulations[1]. This chemical is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. EPA, meaning it does not have a specific EPA waste code. However, it may be considered hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
Quantitative Disposal Parameters
For the thermal destruction of this compound salt, the following general temperature guidelines for incinerators are recommended. The specific temperature may vary based on the facility's capabilities and the presence of other waste materials.
| Parameter | Value | Notes |
| General Incineration Temperature | 850°C - 1200°C | Typical operating range for efficient and clean combustion of chemical waste. |
| Minimum Residence Time | 2 seconds | The flue gas in the post-combustion zone should be maintained at the target temperature for at least this duration. |
Pre-Disposal Treatment: Neutralization Protocol
While direct disposal via a licensed waste management facility is the recommended course of action, in some instances, pre-treatment through neutralization may be a necessary or preferred step, especially for managing spills or preparing aqueous solutions for pickup. Aromatic sulfonic acids can be neutralized with a suitable base.
Objective: To neutralize the acidic nature of the sulfonic acid moiety of the compound in an aqueous solution.
Materials:
-
This compound salt solution
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Place the beaker containing the this compound salt solution on the stir plate and add a stir bar.
-
Dilution: If the solution is concentrated, slowly dilute it with water to reduce the concentration and control the heat of neutralization.
-
Neutralization: While stirring, slowly add the sodium carbonate or sodium hydroxide solution dropwise.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution should be collected in a properly labeled waste container for disposal by a licensed hazardous waste contractor. Do not dispose of the neutralized solution down the drain due to the aquatic toxicity of the parent compound.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound salt.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
Essential Safety and Handling Guide for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause skin and respiratory tract irritation.[2][3] Although the toxicological properties have not been fully investigated, it is imperative to handle this compound with care.[2] The following tables summarize the required PPE for various laboratory operations.
Table 1: Personal Protective Equipment (PPE) for Handling Solid this compound
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring | Safety glasses with side shields or chemical splash goggles.[1][4][5] | Nitrile, neoprene, or PVC gloves.[1][2][5] | Lab coat or chemical-resistant coveralls.[1][4] | NIOSH-approved respirator for dusts if not handled in a fume hood.[1][2] |
| Storage | Safety glasses. | Not generally required. | Lab coat. | Not generally required. |
| Spill Cleanup (Solid) | Chemical splash goggles and face shield.[5] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls.[4][5] | NIOSH-approved respirator with particulate filter.[2] |
Table 2: Personal Protective Equipment (PPE) for Handling Solutions of this compound
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Dissolving/Mixing | Chemical splash goggles.[4][5] | Nitrile, neoprene, or PVC gloves.[1][2][5] | Lab coat or chemical-resistant apron over a lab coat. | Use in a chemical fume hood. If not possible, a respirator for vapors is required.[1][2] |
| Reactions/Syntheses | Chemical splash goggles and face shield.[5] | Nitrile, neoprene, or PVC gloves.[1][2][5] | Chemical-resistant apron over a lab coat or chemical-resistant coveralls.[4] | Always conduct in a properly functioning chemical fume hood. |
| Spill Cleanup (Liquid) | Chemical splash goggles and face shield.[5] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls.[4][5] | NIOSH-approved respirator with organic vapor and particulate cartridges.[2] |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is critical to minimize risk and environmental impact.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety data sheet (SDS) for this compound is readily accessible.
-
Verify that a safety shower and eyewash station are unobstructed and operational.[1]
-
Designate a specific handling area, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the tables above.
-
-
Handling:
-
Don the appropriate PPE before handling the chemical.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid dust inhalation.[2]
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
-
Storage:
Disposal Plan: Waste Management Protocol
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
This includes excess solid, solutions, and contaminated materials such as gloves, weighing paper, and disposable labware.
-
-
Waste Disposal:
-
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear the appropriate PPE for spill cleanup as detailed in the tables above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Collect any spillage to prevent release to the environment.[1][3]
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
